Product packaging for Hydroquinone diacetate(Cat. No.:CAS No. 1205-91-0)

Hydroquinone diacetate

カタログ番号: B1673461
CAS番号: 1205-91-0
分子量: 194.18 g/mol
InChIキー: AKOGNYJNGMLDOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Hydroquinone diacetate is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1673461 Hydroquinone diacetate CAS No. 1205-91-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4-acetyloxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOGNYJNGMLDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875905
Record name 1,4-Benzenediol, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-91-0
Record name 1,4-Diacetoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroquinone diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diacetoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediol, 1,4-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediol, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenylene di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROQUINONE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I4277Z6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"synthesis of hydroquinone diacetate from hydroquinone and acetic anhydride"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of hydroquinone (B1673460) diacetate from hydroquinone and acetic anhydride (B1165640). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the chemical reaction, experimental protocols, and quantitative data associated with the synthesis. A key focus is placed on a well-established method utilizing sulfuric acid as a catalyst, which is known for its high yield and purity.

Introduction

Hydroquinone diacetate, also known as 1,4-diacetoxybenzene, is a valuable chemical intermediate in various organic syntheses. The acetylation of hydroquinone is a fundamental reaction that protects the hydroxyl groups, allowing for further chemical transformations. This guide focuses on the efficient synthesis of this compound using hydroquinone and acetic anhydride. Several methods for this synthesis have been reported, including reactions with or without acid catalysts, and using acetyl chloride.[1][2] This document will primarily focus on the acid-catalyzed method due to its prevalent use and high efficiency.

Chemical Reaction and Mechanism

The synthesis of this compound from hydroquinone and acetic anhydride is a classic example of esterification, specifically the acetylation of a phenol. In this reaction, the two hydroxyl groups of hydroquinone react with acetic anhydride to form this compound and acetic acid as a byproduct. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates the acetic anhydride, making it a more reactive electrophile.

Reaction Scheme:

Experimental Protocol

The following protocol is a widely cited and reliable method for the synthesis of this compound.[1][3]

Materials:

  • Hydroquinone (1.0 mole, 110 g)

  • Acetic anhydride (2.02 moles, 206 g, 190.3 mL)

  • Concentrated sulfuric acid (1 drop)

  • Crushed ice (approx. 800 mL)

  • Distilled water (1 L)

  • 50% Ethanol (B145695) (for recrystallization)

Equipment:

  • 1-L Erlenmeyer flask

  • Büchner funnel and filter flask

  • Vacuum desiccator

  • Beakers

  • Stirring rod

Procedure:

  • In a 1-L Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (2.02 moles) of acetic anhydride.

  • Carefully add one drop of concentrated sulfuric acid to the mixture.

  • Stir the mixture gently by hand. The reaction is exothermic, and the mixture will warm up rapidly, leading to the dissolution of the hydroquinone.[1][3]

  • After approximately 5 minutes, the solution should be clear. Pour the warm solution onto about 800 mL of crushed ice in a beaker.

  • A white crystalline solid of this compound will precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 1 L of water to remove any unreacted acetic anhydride and sulfuric acid. Press the cake to facilitate water removal.

  • Dry the product to a constant weight in a vacuum desiccator over phosphorus pentoxide.[1]

Purification:

The crude product is typically of high purity (96-98%).[1] However, it can be further purified by recrystallization from dilute ethanol.[1][3] For 100 g of the crude product, approximately 400 mL of 50% ethanol is required.[1] This recrystallization can yield a product with a recovery of 93-94%.[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )MolesWeight (g)Volume (mL)
HydroquinoneC₆H₆O₂110.111.0110-
Acetic AnhydrideC₄H₆O₃102.092.02206190.3
This compoundC₁₀H₁₀O₄194.18-186-190-

Table 2: Yield and Physical Properties

ParameterValueReference
Theoretical Yield194.18 gCalculated
Actual Yield186-190 g[1][3]
Percent Yield96-98%[1][3]
Melting Point (crude)121-122 °C[1][3]
Melting Point (recrystallized)121.5-122.5 °C[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Reactants Hydroquinone + Acetic Anhydride Reaction Exothermic Reaction (5 minutes) Reactants->Reaction Catalyst H₂SO₄ (conc.) Catalyst->Reaction Quenching Pour onto Crushed Ice Reaction->Quenching Precipitation Precipitation of This compound Quenching->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Drying in Vacuum Desiccator Filtration->Drying Product Pure Hydroquinone Diacetate Drying->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from hydroquinone and acetic anhydride using a sulfuric acid catalyst is a highly efficient and straightforward procedure. This method consistently produces a high yield of a pure product. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for professionals in organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate.

References

"hydroquinone diacetate chemical and physical properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydroquinone (B1673460) Diacetate: Chemical and Physical Properties

Introduction

Hydroquinone diacetate, also known as 1,4-diacetoxybenzene, is an aromatic compound and a diacetate ester of hydroquinone. It serves as a significant intermediate in organic synthesis and finds applications in various fields, including as an ingredient in skin-lightening products.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and relevant structural and workflow diagrams for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized below. These properties have been compiled from various sources and are presented for easy reference.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[2][3][4][5][6]
Molecular Weight 194.19 g/mol [2][3][4]
Appearance Solid, White to Almost white powder to crystal[2][7]
Melting Point 121-123 °C[2][8]
123.5 °C[6][9]
119.0 to 123.0 °C[7]
Boiling Point 290.62 °C at 760 mmHg[2]
282.40 °C at 760.00 mm Hg (estimated)[6][9]
Density 1.2534 g/cm³ (rough estimate)[2][8]
Flash Point 138.6 °C (estimated)[6][8][9]
Solubility and Partition Coefficient
PropertyValueSource(s)
Water Solubility 1192 mg/L at 25 °C (estimated)[6][9]
Solubility in other solvents Soluble in ether, hot alcohol, chloroform, hot water, and hot acetic acid.[8]
In DMSO: ≥ 50 mg/mL (257.49 mM)[1]
In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (12.87 mM)[1][10]
logP (o/w) 0.980 (estimated)[6][9]
1.3[3]
Spectroscopic Data
Data TypeInformationSource(s)
¹H NMR Spectra available.[1][11]
¹³C NMR Spectra available, including chemical shift and spin-spin coupling constants.[3]
IR Spectra available.[12]
Mass Spectrometry (GC-MS) Spectra available.[5]
UV-Vis Can be used for quantitative analysis.[12]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the acid-catalyzed acetylation of hydroquinone with acetic anhydride (B1165640).[13][14][15]

Materials:

  • Hydroquinone (1.0 mole, 110 g)

  • Acetic anhydride (2.02 moles, 206 g, 190.3 mL)

  • Concentrated sulfuric acid (1 drop)

  • Crushed ice (approx. 800 mL)

  • Water (for washing)

  • 50% Ethanol (B145695) (for recrystallization)

Procedure:

  • In a 1-liter Erlenmeyer flask, combine 110 g of hydroquinone and 206 g of acetic anhydride.[13][14]

  • Add one drop of concentrated sulfuric acid to the mixture to act as a catalyst.[13][14]

  • Gently stir the mixture. The reaction is exothermic, causing the mixture to warm up rapidly and the hydroquinone to dissolve.[13][14]

  • After approximately 5 minutes, pour the clear solution onto about 800 mL of crushed ice. This will cause the this compound to precipitate as a white crystalline solid.[13][14]

  • Collect the solid product by suction filtration using a Büchner funnel.[13][14]

  • Wash the collected solid with 1 liter of water to remove any unreacted acetic anhydride and sulfuric acid.[13][14]

  • Press the filter cake to remove excess water and then dry it to a constant weight in a vacuum desiccator over phosphorus pentoxide.[13][14]

  • The expected yield of the nearly pure product is between 186–190 g (96–98%).[13][14]

Purification: The crude product can be further purified by recrystallization from 50% ethanol (by weight).[13][14] For every 100 g of crude product, approximately 365 g (400 mL) of the solvent is required.[13] This process typically allows for a 93–94% recovery of material with a melting point of 121.5–122.5 °C.[13]

Visualizations

Chemical Structure of this compound

cluster_hydroquinone_diacetate This compound C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O3 O C4->O3 C6 C C5->C6 C6->C1 C7 C O1->C7 O2 O C7->O2 = C8 CH₃ C7->C8 C9 C O3->C9 O4 O C9->O4 = C10 CH₃ C9->C10

Caption: Chemical structure of this compound.

Synthesis Workflow of this compound

G start Start reactants Mix Hydroquinone and Acetic Anhydride start->reactants catalyst Add H₂SO₄ (catalyst) reactants->catalyst reaction Exothermic Reaction (5 minutes) catalyst->reaction precipitation Pour onto Crushed Ice reaction->precipitation filtration Filter and Wash with Water precipitation->filtration drying Dry Product filtration->drying end Pure this compound drying->end

Caption: Synthesis workflow for this compound.

References

A Comprehensive Technical Guide to 1,4-Diacetoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,4-diacetoxybenzene, a key organic compound with significant applications in various scientific fields, including as a precursor in the synthesis of dermatological agents. This document details its chemical identity, physicochemical properties, synthesis, and analytical procedures. Furthermore, it elucidates its primary mechanism of action related to the inhibition of melanin (B1238610) synthesis, offering valuable insights for researchers in dermatology and pharmacology.

Chemical Identity and Properties

1,4-Diacetoxybenzene, also known as hydroquinone (B1673460) diacetate, is a diester derivative of hydroquinone. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of 1,4-Diacetoxybenzene

IdentifierValue
IUPAC Name Benzene-1,4-diyl diacetate
CAS Number 1205-91-0
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol
Synonyms Hydroquinone diacetate, p-Diacetoxybenzene, 1,4-Phenylenediacetate

Table 2: Physicochemical Properties of 1,4-Diacetoxybenzene

PropertyValueReference(s)
Appearance White to off-white crystalline solid[1][2]
Melting Point 121-124 °C[2]
Boiling Point 282.4 °C at 760 mmHg[3]
Density 1.179 g/cm³[3]
Solubility Insoluble in water. Soluble in ethanol (B145695) and acetone.[2]
Flash Point 138.6 °C[3]

Synthesis Protocol

A standard laboratory procedure for the synthesis of 1,4-diacetoxybenzene involves the acetylation of hydroquinone.

Experimental Protocol: Acetylation of Hydroquinone

  • Materials:

    • Hydroquinone (1 mole)

    • Acetic anhydride (B1165640) (2.2 moles)

    • Concentrated sulfuric acid (catalytic amount)

    • Ice bath

    • Beaker or Erlenmeyer flask

    • Stirring apparatus

  • Procedure:

    • In a well-ventilated fume hood, combine hydroquinone and acetic anhydride in a suitable flask.

    • With continuous stirring, carefully add a few drops of concentrated sulfuric acid to the mixture. The reaction is exothermic.

    • Continue stirring until the hydroquinone is fully dissolved and the reaction is complete, as indicated by a clear solution.

    • Slowly pour the reaction mixture into an ice bath to precipitate the 1,4-diacetoxybenzene product.

    • Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and catalyst.

    • Dry the product thoroughly.

Purification

Recrystallization is a common and effective method for purifying the synthesized 1,4-diacetoxybenzene.

Experimental Protocol: Recrystallization of 1,4-Diacetoxybenzene

  • Materials:

    • Crude 1,4-diacetoxybenzene

    • Ethanol (95%)

    • Erlenmeyer flasks

    • Hot plate

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Dissolve the crude 1,4-diacetoxybenzene in a minimal amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, cool the flask in an ice bath for approximately 30 minutes.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the purified crystals in a desiccator or a low-temperature oven.

Analytical Characterization

The purity and identity of 1,4-diacetoxybenzene can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Interpretation: The gas chromatogram should show a single major peak corresponding to 1,4-diacetoxybenzene. The mass spectrum will exhibit a molecular ion peak (M+) at m/z 194. Key fragmentation peaks would include those corresponding to the loss of acetyl groups (m/z 152 and m/z 110).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Expected Chemical Shifts:

    • δ ~2.3 ppm (singlet, 6H, -OCOCH₃)

    • δ ~7.1 ppm (singlet, 4H, Ar-H)

¹³C NMR (100 MHz, CDCl₃):

  • Expected Chemical Shifts:

    • δ ~21 ppm (-OCOC H₃)

    • δ ~122 ppm (C H, aromatic)

    • δ ~148 ppm (C -O, aromatic)

    • δ ~169 ppm (C =O, ester)

Data Interpretation: The ¹H NMR spectrum is expected to be simple, showing two singlets with an integration ratio of 3:2, corresponding to the six equivalent methyl protons and the four equivalent aromatic protons, respectively. The ¹³C NMR spectrum will show four distinct signals, confirming the symmetry of the molecule.

Infrared (IR) Spectroscopy

Expected Absorptions (KBr pellet):

  • ~3050-3100 cm⁻¹ (C-H stretch, aromatic)

  • ~2950-3000 cm⁻¹ (C-H stretch, methyl)

  • ~1760 cm⁻¹ (C=O stretch, ester)

  • ~1500 cm⁻¹ (C=C stretch, aromatic ring)

  • ~1200 cm⁻¹ (C-O stretch, ester)

Data Interpretation: The strong absorption band around 1760 cm⁻¹ is characteristic of the ester carbonyl group. The presence of aromatic C-H and C=C stretching, along with the ester C-O stretch, confirms the structure of 1,4-diacetoxybenzene.

Mechanism of Action in Skin Depigmentation

1,4-Diacetoxybenzene serves as a prodrug for hydroquinone, a well-established inhibitor of melanin synthesis. Upon topical application, it is hydrolyzed by cutaneous esterases to release hydroquinone. Hydroquinone exerts its depigmenting effect primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5]

The proposed mechanism involves hydroquinone acting as an alternative substrate for tyrosinase, thereby competitively inhibiting the oxidation of L-tyrosine to L-DOPA.[6] This disruption in the melanin synthesis pathway leads to a reduction in melanin production in the melanocytes.

Melanin_Inhibition_Pathway cluster_0 Normal Melanin Synthesis cluster_1 Inhibition by Hydroquinone Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Diacetoxybenzene 1,4-Diacetoxybenzene (Topical Application) Hydrolysis Cutaneous Esterases Diacetoxybenzene->Hydrolysis Hydroquinone Hydroquinone Hydrolysis->Hydroquinone Inhibition Inhibition Hydroquinone->Inhibition Tyrosinase_enzyme Tyrosinase Inhibition->Tyrosinase_enzyme

Caption: Mechanism of 1,4-diacetoxybenzene in melanin synthesis inhibition.

Logical Workflow for Quality Control

A logical workflow for the quality control of synthesized 1,4-diacetoxybenzene ensures the product meets the required purity and identity standards for research and development purposes.

QC_Workflow start Synthesized 1,4-Diacetoxybenzene purification Purification by Recrystallization start->purification drying Drying of Crystals purification->drying physical_char Physical Characterization (Appearance, Melting Point) drying->physical_char spectroscopic_id Spectroscopic Identification (IR, NMR) physical_char->spectroscopic_id purity_analysis Purity Analysis (GC-MS) spectroscopic_id->purity_analysis final_product Qualified 1,4-Diacetoxybenzene purity_analysis->final_product Pass fail Repurify or Reject Batch purity_analysis->fail Fail

Caption: Quality control workflow for 1,4-diacetoxybenzene.

Conclusion

This technical guide provides essential information for researchers and professionals working with 1,4-diacetoxybenzene. The detailed protocols for synthesis, purification, and analysis, combined with an understanding of its mechanism of action, will facilitate its effective use in scientific research and drug development, particularly in the field of dermatology. Adherence to the outlined quality control workflow is crucial to ensure the reliability and reproducibility of experimental results.

References

An In-depth Technical Guide to the Solubility of Hydroquinone Diacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroquinone (B1673460) diacetate (1,4-diacetoxybenzene) in various common organic solvents. Due to the limited availability of systematic quantitative data in publicly accessible literature, this guide combines qualitative descriptions, specific quantitative values from disparate sources, and calculated estimates to offer a practical resource for laboratory and development work.

Introduction to Hydroquinone Diacetate

This compound, the diester of hydroquinone and acetic acid, is a white to almost white crystalline powder. It serves as a key intermediate in organic synthesis and finds applications in various industries, including pharmaceuticals and polymer manufacturing. Understanding its solubility is critical for process development, formulation, purification, and drug delivery applications.

Solubility Profile of this compound

The solubility of a compound is influenced by its molecular structure, the nature of the solvent, and environmental factors such as temperature and pressure. This compound's two ester groups introduce polarity, while the benzene (B151609) ring provides a nonpolar character, resulting in a nuanced solubility profile.

Qualitative Solubility Data

General observations from various sources indicate the solubility of this compound in several organic solvents. This information is valuable for initial solvent screening and selection.[1]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility Description
EthersDiethyl EtherSoluble[1]
AlcoholsHot AlcoholSoluble[1]
Halogenated HydrocarbonsChloroformSoluble[1]
AqueousHot WaterSoluble[1]
Carboxylic AcidsHot Acetic AcidSoluble[1]
Quantitative Solubility Data

Precise, systematic quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in scientific literature. The following table summarizes the available quantitative data from various sources.

Table 2: Quantitative Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Notes
Water25~0.119~1.19~0.006Estimated value. Other sources state "insoluble".[1][2]
Dimethyl Sulfoxide (DMSO)Not Specified5.0500.257Requires sonication.[3][4]
10% DMSO / 90% Corn OilNot Specified≥ 0.25≥ 2.5≥ 0.013[3][4][5]
50% Ethanol (w/w)Not Specified~25~250~1.29Inferred from recrystallization data.[6]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the reviewed literature, a general and widely accepted method is the isothermal shake-flask method. This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Constant temperature shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure
  • Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the chosen solvent.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the necessary equilibration time.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mg/mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start weigh_solute Weigh excess This compound start->weigh_solute add_solvent Add known volume of solvent weigh_solute->add_solvent agitate Agitate at constant temperature add_solvent->agitate settle Allow excess solid to settle agitate->settle withdraw_sample Withdraw supernatant settle->withdraw_sample filter_sample Filter sample withdraw_sample->filter_sample dilute_sample Dilute sample filter_sample->dilute_sample quantify Quantify concentration (e.g., HPLC) dilute_sample->quantify calculate_solubility Calculate solubility quantify->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in common organic solvents. While qualitative data provides a useful starting point for solvent selection, the scarcity of comprehensive quantitative data highlights a knowledge gap. For applications requiring precise solubility values, it is imperative for researchers to perform experimental determinations. The provided general experimental protocol and workflow diagram offer a robust framework for such investigations. Further research to systematically evaluate the solubility of this compound in a broader range of solvents at various temperatures would be of significant value to the scientific and industrial communities.

References

"hydroquinone diacetate spectral data NMR IR MS"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of Hydroquinone (B1673460) Diacetate

Introduction

Hydroquinone diacetate (1,4-diacetoxybenzene) is a key organic intermediate used in various applications, including the synthesis of pharmaceuticals and as an ingredient in dermatological formulations.[1] For researchers, scientists, and professionals in drug development, accurate structural characterization is paramount. Spectroscopic analysis provides the definitive data required for identity confirmation, purity assessment, and quality control. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and an integrated analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, its symmetry results in a relatively simple yet informative spectrum.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by two distinct signals corresponding to the aromatic protons and the chemically equivalent methyl protons of the acetate (B1210297) groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10Singlet (s)4HAr-H
~2.29Singlet (s)6H-C(=O)CH
Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like TMS. The exact shift for aromatic protons can vary slightly depending on the solvent used.[2]
¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the presence of four unique carbon environments due to the molecule's symmetry.

Chemical Shift (δ) ppmAssignment
~169.0C =O (Ester Carbonyl)
~148.5Ar-C -O (Aromatic Carbon)
~122.0Ar-C -H (Aromatic Carbon)
~21.0-C H₃ (Methyl Carbon)
Note: These are typical chemical shift values for the assigned carbon types.[3][4]
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[5]

  • Transfer the sample into a clean, dry NMR tube.[6]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). Deuterated solvents are used to avoid overwhelming the sample signals.[5][7]

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small glass wool plug into a clean NMR tube.[6]

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.[5]

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, typical acquisition parameters include a 45° pulse width and a relaxation delay of 1-2 seconds.[8]

  • For ¹³C NMR, a 30° pulse and a longer relaxation delay (e.g., 2-5 seconds) may be used to ensure proper relaxation of quaternary carbons.[8][9]

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 8-16 scans for ¹H NMR; several hundred to thousands for ¹³C NMR).[8]

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorptions for the ester functional groups and the aromatic ring. The data below corresponds to a sample prepared as a KBr-pellet.[3][10]

Frequency (cm⁻¹)IntensityAssignment
~3050-3000Medium-WeakAromatic C-H Stretch
~1760StrongC=O Stretch (Ester)
~1500MediumAromatic C=C Stretch
~1200StrongC-O Stretch (Ester, acyl-oxygen)
~1010StrongC-O Stretch (Ester, aryl-oxygen)
~850StrongC-H Bend (para-disubstituted aromatic)
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common method for analyzing solid samples.[11]

  • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[12]

  • Transfer the powder into a pellet-pressing die.

  • Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment first.

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • After analysis, clean the die and pestle thoroughly to avoid cross-contamination.[12]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. Electron Ionization (EI) is a common technique that often causes fragmentation, yielding structural clues.

MS Spectral Data (Electron Ionization)

The mass spectrum of this compound provides the molecular weight and reveals a characteristic fragmentation pattern.[3][13][14]

m/zRelative IntensityAssignment
194Moderate[M]⁺ (Molecular Ion)
152Moderate[M - C₂H₂O]⁺ (Loss of ketene)
110High[M - 2(C₂H₂O)]⁺ (Loss of two ketene (B1206846) molecules, hydroquinone radical cation)
43High[CH₃CO]⁺ (Acetyl cation)
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~10-100 µg/mL) in a volatile organic solvent like ethyl acetate or methanol.[15]

  • Sample Introduction : Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the Electron Ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[16][17]

  • Fragmentation : The high energy of the EI process often imparts enough excess energy to the molecular ion to cause it to fragment into smaller, characteristic ions.[16]

  • Mass Analysis : The resulting ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[16]

  • Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of a compound like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

G cluster_input Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_output Conclusion Sample Sample: This compound IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Groups: - Ester (C=O, C-O) - Aromatic Ring IR->IR_Data MS_Data Molecular Weight: - M⁺ at m/z 194 - Fragmentation Pattern MS->MS_Data NMR_Data Carbon-Hydrogen Framework: - ¹H: Aromatic & Methyl Signals - ¹³C: 4 Unique Carbons NMR->NMR_Data Structure Confirmed Structure: 1,4-Diacetoxybenzene IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

References

The Acetylation of Hydroquinone: A Review of Early Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational literature concerning the preparation of hydroquinone (B1673460) diacetate, a significant derivative of hydroquinone with historical and ongoing applications in chemical synthesis. This document provides a comprehensive overview of early experimental protocols, quantitative data from these syntheses, and a visual representation of the general experimental workflow. The information presented is curated for professionals in the fields of chemical research and drug development, offering a detailed perspective on the historical methods of synthesizing this compound.

I. Introduction

Hydroquinone, first isolated in 1820 by Pelletier and Caventou through the dry distillation of quinic acid, is a benzenediol that has been a subject of chemical investigation for over two centuries.[1][2] Its diacetate derivative, hydroquinone diacetate, has been prepared through various methods, primarily involving the acetylation of hydroquinone. Early literature extensively documents the use of acetic anhydride (B1165640), both with and without catalysts, and acetyl chloride as primary acetylating agents.[3] These foundational methods laid the groundwork for subsequent synthetic transformations and applications.

II. Comparative Analysis of Early Synthetic Preparations

The following table summarizes quantitative data from key early preparations of this compound, offering a comparative view of the different methodologies and their efficiencies.

Method ReferenceHydroquinone (moles)Acetylating Agent (moles)Catalyst/ReagentSolventYield (%)Melting Point (°C)
Prichard, W. W. (Organic Syntheses)[3]1.0Acetic Anhydride (2.02)Conc. H₂SO₄ (1 drop)None96-98121-122
PrepChem.com Synthesis[4]1.0Acetyl Chloride (1.42)Sodium Hydroxide (B78521)Water/Tetrahydrofuran (B95107)~89.7121-122.5
Olcott, H. S. (Partial Acetylation)[5]-Acetic Anhydride (1.0 equiv.)Sodium CarbonateWater--

III. Detailed Experimental Protocols

The following sections provide detailed experimental procedures from seminal reports on the synthesis of this compound.

A. Method 1: Acetylation using Acetic Anhydride and Sulfuric Acid Catalyst

This procedure, detailed in Organic Syntheses, remains a classic and highly efficient method for the preparation of this compound.[3]

Procedure:

  • To a 1-liter Erlenmeyer flask, add 110 g (1.0 mole) of hydroquinone and 206 g (190.3 ml, 2.02 moles) of acetic anhydride.[3]

  • Add one drop of concentrated sulfuric acid to the mixture.[3]

  • Stir the mixture gently by hand. The reaction is exothermic, causing a rapid increase in temperature and the dissolution of the hydroquinone.[3]

  • After 5 minutes, pour the clear solution onto approximately 800 ml of crushed ice.[3]

  • Collect the resulting white crystalline solid on a Büchner filter and wash it with 1 liter of water.[3]

  • Press the filter cake to remove excess water and dry the solid to a constant weight over phosphorus pentoxide in a vacuum desiccator.[3]

  • The nearly pure product weighs 186–190 g (96–98%) and has a melting point of 121–122 °C.[3]

  • Recrystallization from 50% ethanol (B145695) can be performed for further purification, with a recovery of 93–94% of material melting at 121.5–122.5 °C.[3]

B. Method 2: Acetylation using Acetyl Chloride and Sodium Hydroxide

This method utilizes acetyl chloride as the acetylating agent in a basic aqueous medium.[4]

Procedure:

  • Dissolve 110 g of hydroquinone in a solution of 80 g of sodium hydroxide in 400 ml of water.[4]

  • With ice-cooling (0 °C), add a solution of 157 g of acetyl chloride in 157 g of tetrahydrofuran dropwise to the hydroquinone solution.[4]

  • Allow the reaction mixture to stand overnight at room temperature.[4]

  • Pour the reaction mixture into 1 liter of water.[4]

  • Filter the resulting crystals and dissolve them in chloroform (B151607).[4]

  • Wash the chloroform solution with dilute sodium hydroxide solution to remove any unreacted hydroquinone.[4]

  • After removing the solvent, recrystallize the residue from a water/ethanol mixture to yield 175 g of this compound.[4] The product has a melting point of 121-122.5 °C.[4]

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the described synthetic methods.

experimental_workflow_acetic_anhydride reagents Hydroquinone + Acetic Anhydride catalyst_addition Add Conc. H₂SO₄ reagents->catalyst_addition reaction Exothermic Reaction (5 min) catalyst_addition->reaction quenching Pour onto Crushed Ice reaction->quenching filtration Filter and Wash with Water quenching->filtration drying Dry in Vacuum Desiccator filtration->drying product This compound drying->product

Caption: General workflow for the synthesis of this compound using acetic anhydride.

experimental_workflow_acetyl_chloride hydroquinone_sol Hydroquinone in NaOH solution acetyl_chloride_add Add Acetyl Chloride in THF (0 °C) hydroquinone_sol->acetyl_chloride_add reaction Stir Overnight at Room Temp. acetyl_chloride_add->reaction precipitation Pour into Water reaction->precipitation filtration Filter Crystals precipitation->filtration extraction Dissolve in Chloroform & Wash with NaOH(aq) filtration->extraction recrystallization Recrystallize from Water/Ethanol extraction->recrystallization product This compound recrystallization->product

Caption: General workflow for the synthesis of this compound using acetyl chloride.

V. Conclusion

The early literature on the preparation of this compound highlights straightforward and effective methods that are still relevant today. The use of acetic anhydride with a strong acid catalyst provides a rapid and high-yielding synthesis.[3] Alternatively, the reaction of hydroquinone with acetyl chloride in a basic medium offers another viable route.[4] These foundational studies provide a solid basis for understanding the reactivity of hydroquinone and the principles of esterification, which are fundamental concepts in organic synthesis and drug development.

References

Navigating Reaction Pathways: A Technical Guide to Thermodynamic and Kinetic Control in Hydroquinone Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the precise control of reaction outcomes is paramount. The acetylation of hydroquinone (B1673460) to hydroquinone diacetate serves as a classic yet crucial example of how fundamental principles of reaction control can be leveraged to selectively yield desired products. This technical guide delves into the core concepts of thermodynamic versus kinetic control as they apply to this synthesis, providing a framework for researchers to manipulate reaction conditions to favor either the intermediate monoacetate or the final diacetate product.

Theoretical Framework: Kinetic vs. Thermodynamic Control

In a chemical reaction where multiple products can be formed, the distribution of these products can be governed by two distinct regimes: kinetic control and thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will be the major product. This "kinetic product" is formed via the reaction pathway with the lowest activation energy. The reaction is essentially irreversible under these conditions.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system reaches equilibrium. The major product will be the most stable product, known as the "thermodynamic product," irrespective of the activation energy required for its formation. Under these conditions, the formation of the products is reversible, allowing the less stable kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.

In the context of hydroquinone acetylation, hydroquinone monoacetate can be considered the kinetic product, while this compound is the more stable thermodynamic product.

Reaction Pathways in Hydroquinone Acetylation

The acetylation of hydroquinone with an acetylating agent such as acetic anhydride (B1165640) typically proceeds in a stepwise manner. The first acetylation yields hydroquinone monoacetate, and the second yields this compound. The reaction is often catalyzed by a strong acid, like sulfuric acid, which protonates the acetic anhydride, making it a more reactive electrophile.

// Nodes Hydroquinone [label="Hydroquinone"]; AceticAnhydride1 [label="Acetic Anhydride", shape=ellipse, fillcolor="#FFFFFF"]; Monoacetate [label="Hydroquinone Monoacetate\n(Kinetic Product)"]; AceticAnhydride2 [label="Acetic Anhydride", shape=ellipse, fillcolor="#FFFFFF"]; Diacetate [label="this compound\n(Thermodynamic Product)"];

// Edges Hydroquinone -> Monoacetate [label="+ Acetic Anhydride\n(Fast)"]; Monoacetate -> Diacetate [label="+ Acetic Anhydride\n(Slower)"];

// Invisible nodes for layout {rank=same; Hydroquinone; AceticAnhydride1;} {rank=same; Monoacetate; AceticAnhydride2;} {rank=same; Diacetate;} }

Caption: Kinetic vs. Thermodynamic Pathways.

Conclusion

The synthesis of this compound provides an excellent platform for understanding and applying the principles of kinetic and thermodynamic control. By carefully selecting reaction parameters such as temperature, reaction time, and stoichiometry of reagents, researchers can selectively favor the formation of either the mono- or di-acetylated product. This level of control is essential in drug development and materials science, where the specific properties of a molecule are critically dependent on its structure. Further research into the quantitative aspects of this reaction under various catalytic conditions could provide even finer control over the synthesis of these valuable compounds.

A Technical Guide to the Potential Biological Activities of Hydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hydroquinone (B1673460) diacetate (1,4-diacetoxybenzene) is an acetylated derivative of hydroquinone, a phenolic compound widely recognized for its potent biological activities.[1] While hydroquinone diacetate is utilized as a precursor and an ingredient in various applications, including skin lighteners, its direct biological effects are less studied than those of its parent compound, hydroquinone.[1] It is broadly understood that this compound likely functions as a prodrug, undergoing deacetylation in biological systems to release hydroquinone, which is then responsible for the observed physiological effects. This guide provides an in-depth technical overview of the biological activities attributed to hydroquinone, the active metabolite of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and skin-depigmenting properties.

General Mechanism of Action: From Prodrug to Active Metabolite

This compound is hydrolyzed to hydroquinone (HQ). HQ, in turn, can be oxidized to form highly reactive electrophilic quinones, such as benzoquinone (BQ).[2][3][4] This conversion is central to many of its biological activities, as these quinones can interact with cellular nucleophiles, including proteins and DNA, and participate in redox cycling to generate reactive oxygen species (ROS).[4] This dual capacity—acting as an antioxidant precursor and a pro-oxidant—underpins its diverse and context-dependent effects.

G HD This compound HQ Hydroquinone (HQ) HD->HQ Deacetylation (Hydrolysis) BQ Benzoquinone (BQ) (Electrophilic Quinone) HQ->BQ Oxidation BioActivity Biological Activities (Anticancer, Antioxidant, etc.) BQ->BioActivity Cellular Interactions

Caption: Conversion pathway of this compound to its active form.

Anticancer Activity

Hydroquinone has demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] Its anticancer activity is attributed to multiple mechanisms, including the induction of cell death, suppression of angiogenesis, and prevention of metastasis.[5]

Cytotoxicity Data

The in vitro cytotoxic efficacy of hydroquinone has been quantified across several human cancer cell lines, with IC50 values indicating its potency.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
A431 Human Squamous Carcinoma48 h12.5[5]
SYF Mouse Embryonic Fibroblast (Transformed)48 h25[5]
B16F10 Mouse Melanoma--[5][7]
MDA-MB-231 Human Breast Adenocarcinoma--[5][7]
SK-BR-3 Human Breast Adenocarcinoma-17.5[8]
MCF-7 Human Breast Adenocarcinoma->15[8][9]
HT-29 Human Colorectal Adenocarcinoma--[9]

Note: Specific IC50 values for B16F10, MDA-MB-231, and HT-29 were not provided in the search results, but significant cell death was reported.[5][7]

Cell Cycle Regulation

Recent studies indicate that hydroquinone can induce cell cycle arrest. This process is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn influences the p16/pRb signaling pathway, a critical regulator of the cell cycle.[10]

G HQ Hydroquinone Nrf2 Nrf2 Activation HQ->Nrf2 p16 p16 Expression Nrf2->p16 regulates pRb pRb Regulation p16->pRb regulates Arrest G0/G1 Phase Cell Cycle Arrest pRb->Arrest induces G cluster_plate 96-Well Plate cluster_actions Steps c1 Seed Cells (1x10⁴ cells/well) a1 Incubate 24h c1->a1 c2 Add Compound (e.g., Hydroquinone) a2 Incubate 24-72h c2->a2 c3 Add MTT Reagent (0.5 mg/mL) a3 Incubate 2-4h c3->a3 c4 Add Solubilizer (e.g., DMSO) a4 Read Absorbance (570 nm) c4->a4 a1->c2 a2->c3 a3->c4 G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin polymerization Tyrosinase Tyrosinase Enzyme Tyrosinase->DOPA Tyrosinase->Dopaquinone HQ Hydroquinone HQ->Tyrosinase Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HQ Hydroquinone BQ Benzoquinone HQ->BQ Oxidation Keap1_Nrf2 Keap1-Nrf2 Complex BQ->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Protective Genes (NQO1, HMOX1) ARE->Genes Upregulates Transcription

References

Hydroquinone Diacetate: A Stable Precursor for Enhanced Hydroquinone Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroquinone (B1673460) is a widely utilized agent in dermatology for treating hyperpigmentation. However, its clinical application is often hampered by its inherent instability, leading to oxidation and a reduction in efficacy, as well as potential skin irritation. This technical guide explores the use of hydroquinone diacetate as a stable prodrug of hydroquinone. By masking the reactive hydroxyl groups of hydroquinone through acetylation, this compound offers enhanced stability. Upon topical application, it is designed to be enzymatically hydrolyzed by esterases within the skin to release the active hydroquinone, thereby providing a more controlled and efficient delivery system. This guide provides a comprehensive overview of the synthesis, stability, mechanism of action, and evaluation of this compound as a superior alternative to conventional hydroquinone formulations.

The Challenge with Hydroquinone: Instability and Irritation

Hydroquinone's efficacy as a skin-lightening agent is well-established. Its primary mechanism involves the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1][2] However, the presence of two hydroxyl groups on the benzene (B151609) ring makes hydroquinone highly susceptible to oxidation, especially when exposed to air, light, and alkaline conditions.[3][4] This degradation leads to the formation of colored byproducts, primarily p-benzoquinone, which not only reduces the product's effectiveness but can also contribute to skin irritation and potential cytotoxicity.[5][6] Formulations containing hydroquinone often require the inclusion of antioxidants and maintenance of a low pH to mitigate this instability.[3]

This compound: A Prodrug Approach to Stability

A prodrug strategy involves chemically modifying a drug to overcome pharmaceutical and pharmacokinetic barriers. This compound is a prodrug of hydroquinone where the hydroxyl groups are converted to ester groups. This chemical modification renders the molecule significantly more stable and less prone to oxidation. The underlying principle is that upon topical application, endogenous esterases in the skin will cleave the ester bonds, releasing the active hydroquinone at the target site.[1][7]

Comparative Stability

The acetylation of the hydroxyl groups in hydroquinone to form this compound significantly enhances its chemical stability. While direct comparative kinetic studies are limited in the publicly available literature, the chemical principles and available data indicate a marked improvement in stability.

ParameterHydroquinoneThis compoundReferences
Susceptibility to Oxidation High; readily oxidizes in the presence of air, light, and alkaline pH.Low; the ester groups protect the molecule from oxidation.[3][6]
Formulation Requirements Requires antioxidants (e.g., sodium metabisulfite, ascorbic acid) and an acidic pH (3.0-5.5) to maintain stability.More stable in a wider range of formulation conditions.[3]
Appearance in Formulations Prone to discoloration (browning) over time, indicating degradation.Formulations are more resistant to color changes.[6]
Half-life in Alkaline Solution Short; degradation is rapid in alkaline conditions.Expected to be significantly longer due to the stability of the ester linkages.[4][8]

Mechanism of Action: From Prodrug to Active Agent

The therapeutic action of this compound is contingent on its conversion to hydroquinone within the skin.

Enzymatic Bioactivation

The skin is known to possess a variety of enzymes, including esterases, that can metabolize topically applied compounds.[1][7] Upon penetration into the epidermis, this compound is hydrolyzed by these esterases, releasing two molecules of acetic acid and one molecule of hydroquinone.

G HQ_diacetate This compound (in formulation) Penetration Skin Penetration HQ_diacetate->Penetration Hydrolysis Enzymatic Hydrolysis (by skin esterases) Penetration->Hydrolysis Hydroquinone Active Hydroquinone Hydrolysis->Hydroquinone Acetic_Acid Acetic Acid (byproduct) Hydrolysis->Acetic_Acid Tyrosinase Tyrosinase Hydroquinone->Tyrosinase Inhibition Melanin Melanin Synthesis (Inhibited) Tyrosinase->Melanin

Bioactivation of this compound in the Skin.
Inhibition of Melanogenesis

Once released, hydroquinone exerts its depigmenting effects primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] It acts as a substrate for tyrosinase, competing with tyrosine and L-DOPA, and thereby reducing the production of melanin.[7][9]

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Inhibition

Mechanism of Tyrosinase Inhibition by Hydroquinone.

Comparative Efficacy and Safety Profile

The use of this compound as a prodrug is expected to improve not only the stability but also the safety and efficacy profile compared to hydroquinone.

ParameterHydroquinoneThis compound (as a prodrug)References
Tyrosinase Inhibition (IC50) ~22.78 µM (for mushroom tyrosinase)Expected to be inactive or have very low activity until hydrolyzed.[2]
Skin Penetration Readily penetrates human skin.Expected to have different penetration characteristics; may be optimized for better delivery to the epidermis.[10]
Cytotoxicity (in vitro) IC50 of 16.5 µM in rat skin fibroblasts.Expected to have lower cytotoxicity due to slower release of active hydroquinone.[11]
Skin Irritation A known irritant, especially at higher concentrations.Potentially less irritating due to the absence of free hydroquinone on the skin surface and a more controlled release.[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established organic synthesis procedures.[10][12]

Materials:

  • Hydroquinone (1.0 mole, 110 g)

  • Acetic anhydride (B1165640) (2.02 moles, 190.3 ml)

  • Concentrated sulfuric acid (1 drop)

  • Crushed ice

  • Deionized water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a 1-liter Erlenmeyer flask, combine 110 g of hydroquinone and 190.3 ml of acetic anhydride.

  • Carefully add one drop of concentrated sulfuric acid to the mixture while stirring gently. The reaction is exothermic, and the hydroquinone will dissolve.

  • After 5 minutes, pour the clear solution onto approximately 800 ml of crushed ice.

  • A white crystalline solid of this compound will precipitate.

  • Collect the solid by filtration using a Büchner funnel.

  • Wash the filter cake with 1 liter of deionized water.

  • Press the solid to remove excess water and dry to a constant weight in a vacuum desiccator over a drying agent like phosphorus pentoxide.

  • The expected yield is 96-98%. The product can be further purified by recrystallization from dilute ethanol.

In Vitro Evaluation of this compound Conversion

This protocol outlines a general procedure to assess the enzymatic hydrolysis of this compound using skin homogenates.

Materials:

  • This compound

  • Human or animal skin tissue

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue homogenizer

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Preparation of Skin Homogenate:

    • Obtain fresh skin tissue and separate the epidermis from the dermis.

    • Mince the epidermis and homogenize it in ice-cold PBS.

    • Centrifuge the homogenate to obtain a supernatant containing the skin enzymes (S9 fraction).

  • Enzymatic Assay:

    • Incubate a known concentration of this compound with the skin S9 fraction at 37°C.

    • At various time points, stop the reaction by adding a quenching solvent like acetonitrile.

    • Centrifuge the samples to precipitate proteins.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC to quantify the disappearance of this compound and the appearance of hydroquinone.

    • A suitable HPLC method would involve a C18 column with a gradient elution of water and acetonitrile containing a small percentage of formic acid, with UV detection at a wavelength appropriate for both compounds (e.g., 290 nm).[13][14][15]

Analytical Method for Quantification

A validated HPLC method is crucial for the simultaneous determination of hydroquinone and this compound in stability and hydrolysis studies.

HPLC ParameterRecommended ConditionsReferences
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[13][14]
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in Water[13]
Flow Rate 1.0 - 1.2 mL/min[13][14]
Detection UV/PDA at 290 nm[13][16]
Column Temperature 40°C[13]

Developmental Workflow and Evaluation

The development of a topical product based on this compound follows a structured workflow to ensure safety and efficacy.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 Clinical Evaluation Synthesis Synthesis and Purification of this compound Characterization Physicochemical Characterization (Solubility, pKa, logP) Synthesis->Characterization Stability Stability Studies (pH, Temperature, Light) Characterization->Stability Formulation Formulation Design and Optimization Stability->Formulation Hydrolysis Enzymatic Hydrolysis Assay (Skin Homogenates) Formulation->Hydrolysis Permeation In Vitro Skin Permeation Test (Franz Diffusion Cells) Hydrolysis->Permeation Cytotoxicity Cytotoxicity Assay (Keratinocytes, Melanocytes) Permeation->Cytotoxicity Safety Human Safety and Irritation (Patch Testing) Cytotoxicity->Safety Efficacy Clinical Efficacy Trials (Hyperpigmentation) Safety->Efficacy

Workflow for the Development and Evaluation of a Topical Prodrug.

Conclusion

This compound presents a promising solution to the stability and irritation issues associated with hydroquinone. As a prodrug, it offers the potential for improved formulation flexibility, enhanced stability, and a better safety profile. The controlled release of hydroquinone within the skin through enzymatic hydrolysis could lead to more consistent and effective treatment of hyperpigmentation with reduced side effects. Further research focusing on the direct comparison of skin penetration, metabolism, and clinical efficacy of this compound and hydroquinone formulations is warranted to fully realize its potential in dermatological applications.

References

Methodological & Application

Application Notes and Protocols: Acetate as a Protecting Group for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection and deprotection of functional groups is a critical strategy. Phenolic hydroxyl groups are reactive sites susceptible to a variety of transformations, including oxidation and electrophilic substitution. Acetylation, the formation of an acetate (B1210297) ester, is a common and robust method for the temporary protection of phenols. This strategy is widely employed due to the stability of the resulting acetate ester under various reaction conditions and the relative ease of its subsequent removal.

These application notes provide a detailed overview and experimental protocols for the use of the acetate group for the protection of phenols.

Application Notes

The acetate group is an effective protecting group for phenols for several key reasons:

  • Stability: Phenyl acetates are generally stable to a wide range of reaction conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.[1][2][3]

  • Ease of Introduction: The protection reaction, typically an acylation with acetic anhydride (B1165640) or acetyl chloride, is usually a high-yielding and straightforward process.[4][5] A variety of catalysts can be employed to facilitate this transformation under mild conditions.[6][7][8]

  • Ease of Removal: The deprotection of the acetate group can be readily achieved by hydrolysis under acidic or basic conditions.[1][2][3] Mild and selective deprotection methods are also available, allowing for the removal of the acetate group in the presence of other sensitive functionalities.[9]

  • Characterization: The formation of the acetate ester can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the product can be characterized by NMR and IR spectroscopy.

A classic example of this protective group strategy is the acetylation of hydroquinone (B1673460) to form hydroquinone diacetate.[4][10] This transformation is often the first step in syntheses where the phenolic hydroxyls of hydroquinone need to be shielded from subsequent reaction conditions.[10]

Experimental Protocols

Protocol 1: Protection of Phenols by Acetylation with Acetic Anhydride and Sulfuric Acid

This protocol describes a general and highly efficient method for the acetylation of phenols using acetic anhydride with a catalytic amount of concentrated sulfuric acid.[4][11]

Materials:

  • Phenol (B47542) (e.g., Hydroquinone)

  • Acetic Anhydride (reagent grade)

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Water

  • Ethanol (B145695) (for recrystallization, optional)

  • Erlenmeyer flask

  • Büchner funnel and flask

  • Filter paper

  • Vacuum desiccator

Procedure:

  • In a suitable Erlenmeyer flask, combine the phenol (1.0 mole equivalent) and acetic anhydride (2.02 mole equivalents per hydroxyl group).

  • With gentle stirring, carefully add one drop of concentrated sulfuric acid to the mixture. The reaction is exothermic, and the temperature will rise rapidly as the phenol dissolves.[4]

  • Continue to stir the mixture gently by hand for approximately 5 minutes.

  • Pour the clear solution onto about 800 ml of crushed ice. A white crystalline solid should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with a large volume of water (e.g., 1 L) to remove any unreacted acetic anhydride and sulfuric acid.

  • Press the solid on the filter to remove excess water.

  • Dry the product to a constant weight in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide).

  • (Optional) The product can be further purified by recrystallization from a suitable solvent, such as dilute ethanol.[4]

Protocol 2: Protection of Phenols by Acetylation with Acetyl Chloride and Sodium Hydroxide (B78521)

This protocol provides an alternative method for the acetylation of phenols using acetyl chloride in the presence of a base.[12]

Materials:

  • Phenol (e.g., Hydroquinone)

  • Sodium Hydroxide

  • Acetyl Chloride

  • Tetrahydrofuran (THF)

  • Chloroform (B151607)

  • Water

  • Beaker or flask suitable for reactions with ice cooling

  • Separatory funnel

Procedure:

  • Dissolve the phenol (1.0 mole equivalent) in an aqueous solution of sodium hydroxide (2.0 mole equivalents per hydroxyl group).

  • Cool the resulting solution in an ice bath to 0°C.

  • Separately, prepare a solution of acetyl chloride (1.1 mole equivalents per hydroxyl group) in tetrahydrofuran.

  • Add the acetyl chloride solution dropwise to the cooled phenoxide solution with stirring.

  • After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

  • Pour the reaction mixture into a larger volume of water (e.g., 1 liter).

  • Collect the precipitated crystals by filtration.

  • Dissolve the collected crystals in chloroform.

  • Wash the chloroform solution with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

  • The crude product can be recrystallized from a mixture of water and ethanol to yield the pure acetylated phenol.[12]

Protocol 3: Deprotection of Phenyl Acetates using Ammonium (B1175870) Acetate

This protocol outlines a mild and selective method for the deprotection of aromatic acetates to their corresponding phenols using ammonium acetate under neutral conditions.[9]

Materials:

  • Acetylated Phenol (e.g., this compound)

  • Ammonium Acetate

  • Methanol

  • Water

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve the acetylated phenol in methanol.

  • Add an aqueous solution of ammonium acetate.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction with an organic solvent and subsequent purification.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the acetylation of various phenols using different catalytic methods.

Table 1: Acetylation of Hydroquinone

MethodReagentsCatalystSolventTimeYield (%)Reference
Acetic AnhydrideHydroquinone, Acetic AnhydrideConc. H₂SO₄ (catalytic)None5 minutes96–98%[4]
Acetyl ChlorideHydroquinone, Acetyl Chloride, NaOHNoneTHF/WaterOvernightHigh[12]
Fries Rearrangement of this compoundThis compoundAlCl₃None30 minutes-[10]

Table 2: Catalytic Acetylation of Various Phenols with Acetic Anhydride

Substrate (Phenol)CatalystSolventTemperatureTimeYield (%)Reference
PhenolExpansive GraphiteCH₂Cl₂Reflux10 min98%
4-NitrophenolExpansive GraphiteCH₂Cl₂Reflux15 min99%
2-NaphtholExpansive GraphiteCH₂Cl₂Reflux10 min98%
PhenolSilica SulfateNoneRoom Temperature15 min96%[7]
4-ChlorophenolSilica SulfateNoneRoom Temperature25 min95%[7]
PhenolTiO₂/SO₄²⁻NoneRoom Temperature1 min99%[8]
4-MethylphenolTiO₂/SO₄²⁻NoneRoom Temperature1 min99%[8]
4-MethoxyphenolTiO₂/SO₄²⁻NoneRoom Temperature2 min98%[8]
Benzyl (B1604629) AlcoholSodium BicarbonateTHFRoom Temperature24 h95%[5]
4-Nitrobenzyl alcoholSodium BicarbonateTHFRoom Temperature24 h98%[5]

Note: While benzyl alcohols are not phenols, these data are included to demonstrate the broader applicability of acetate protection for hydroxyl groups under various catalytic conditions.

Visualizations

Protection_Reaction cluster_reactants Reactants cluster_products Products Phenol Phenol (Ar-OH) PhenylAcetate Phenyl Acetate (Ar-O-COCH₃) Phenol->PhenylAcetate + Acetic Anhydride AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) AceticAnhydride->PhenylAcetate AceticAcid Acetic Acid (CH₃COOH) Catalyst Catalyst (e.g., H₂SO₄, Base) Catalyst->PhenylAcetate

Caption: Phenol Protection via Acetylation.

Deprotection_Reaction cluster_reactants Reactants cluster_products Products PhenylAcetate Phenyl Acetate (Ar-O-COCH₃) Phenol Phenol (Ar-OH) PhenylAcetate->Phenol + H₂O Water Water (H₂O) Water->Phenol AceticAcid Acetic Acid (CH₃COOH) Conditions Conditions (Acid or Base) Conditions->Phenol

Caption: Deprotection of Phenyl Acetate.

Experimental_Workflow start Start with Phenol-containing Substrate protection Protection of Phenolic -OH (Acetylation) start->protection reaction Perform Subsequent Synthetic Steps protection->reaction deprotection Deprotection of Phenyl Acetate (Hydrolysis) reaction->deprotection end Final Product with Free Phenolic -OH deprotection->end

References

Application Notes and Protocols for the Synthesis of Polyesters and Liquid Crystals Using Hydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters and thermotropic liquid crystals utilizing hydroquinone (B1673460) diacetate. The methodologies are based on established melt-step growth polymerization and transesterification techniques. Quantitative data from kinetic studies are summarized for comparative analysis.

Section 1: Synthesis of Hydroquinone Diacetate

A common precursor for the synthesis of aromatic polyesters is this compound. It can be readily synthesized from the acetylation of hydroquinone.

Experimental Protocol: Acetylation of Hydroquinone

This protocol outlines the synthesis of this compound from hydroquinone and acetic anhydride (B1165640).[1][2]

Materials:

  • Hydroquinone (1.0 mole, 110 g)

  • Acetic anhydride (2.02 moles, 206 g, 190.3 mL)

  • Concentrated sulfuric acid (1 drop)

  • Crushed ice (approx. 800 mL)

  • 1 L Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum desiccator with phosphorus pentoxide

Procedure:

  • In a 1 L Erlenmeyer flask, combine hydroquinone and acetic anhydride.

  • Carefully add one drop of concentrated sulfuric acid to the mixture.

  • Gently stir the mixture by hand. The reaction is exothermic, and the hydroquinone will dissolve.

  • After 5 minutes, pour the clear solution onto approximately 800 mL of crushed ice to precipitate the product.

  • Collect the resulting white crystalline solid on a Büchner funnel.

  • Wash the solid with 1 L of water.

  • Press the filter cake to remove excess water.

  • Dry the product to a constant weight in a vacuum desiccator over phosphorus pentoxide.

Expected Yield: 186-190 g (96-98%) of nearly pure this compound with a melting point of 121-122°C.[1][2]

Section 2: Synthesis of Polyesters via Melt Polymerization

This compound is a key monomer in the melt-step growth polymerization to produce aromatic polyesters. These polyesters often exhibit thermotropic liquid crystalline properties.

Experimental Protocol: Synthesis of a Copolyester from this compound, Methyl this compound, and Terephthalic Acid

This protocol is based on the kinetic study of copolyester synthesis.[3][4]

Materials:

  • This compound (HQDA)

  • Methyl this compound (MHQDA)

  • Terephthalic acid (TA)

  • Sodium acetate (B1210297) or Zinc acetate (catalyst, 1 mol% of the total charge)

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a condenser for collecting byproducts.

Procedure:

  • Charge the reactants (HQDA, MHQDA, and TA in the desired molar ratios) and the catalyst into the reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 255, 260, 265, or 270 °C) under a nitrogen atmosphere.

  • Maintain the temperature with a digital controller.

  • The polycondensation reaction proceeds with the elimination of acetic acid.

  • Monitor the progress of the reaction by measuring the amount of acetic acid generated as a function of time.

  • After the desired reaction time, cool the reactor.

  • The resulting copolyester can be powdered and extracted with acetone (B3395972) to remove any unreacted monomers.

Quantitative Data for Polyester (B1180765) Synthesis

The following tables summarize the reaction conditions and catalysts used in the kinetic studies of copolyester synthesis.

Table 1: Reactant Molar Ratios for Copolyester Synthesis Sets [3][4]

SetThis compound (HQDA) (mol%)Methyl this compound (MHQDA) (mol%)Terephthalic Acid (TA) (mol%)
A252550
B203050

Table 2: Catalysts and Reaction Temperatures for Kinetic Studies [3][4]

CatalystCatalyst ConcentrationReaction Temperatures (°C)
Sodium Acetate1 mol%255, 260, 265, 270
Zinc Acetate1 mol%255, 260, 265, 270
Uncatalyzed-255, 260, 265, 270

It was observed that sodium acetate was a more effective catalyst than zinc acetate for this tri-component system.[3]

Section 3: Synthesis of Thermotropic Liquid Crystalline Polyesters

The polyesters synthesized from this compound and its derivatives often exhibit thermotropic liquid crystalline behavior, meaning they form liquid crystal phases upon heating.[3][5][6][7] The properties of these liquid crystals can be tailored by adjusting the monomer composition. For instance, using substituted hydroquinones can lower the melting point of the resulting polyester.[8]

Application Note: Tailoring Liquid Crystalline Properties

The formation of a nematic liquid crystalline phase has been observed in copolyesters synthesized with varying molar ratios of hydroquinone (HQ) and 2,5-diethoxyterephthalic acid (ETA).[5][9] By adjusting the HQ molar ratio from 1 to 5 with respect to ETA, the thermal properties and liquid crystalline mesophases can be controlled. A stable nematic liquid crystalline phase was clearly observed when the molar ratio of HQ was 4.[5]

Experimental Protocol: Synthesis of a Thermotropic Liquid Crystalline Copolyester

This protocol is a general guideline based on the synthesis of Co-TLCPs.[5][9]

Materials:

  • Hydroquinone (HQ) or this compound (HQDA)

  • 2,5-Diethoxyterephthalic acid (ETA) or another suitable dicarboxylic acid

  • Catalyst (e.g., sodium acetate)

  • Polymerization reactor with mechanical stirrer, nitrogen inlet, and condenser.

Procedure:

  • Charge the monomers (e.g., HQ and ETA in a 4:1 molar ratio) and catalyst into the reactor. If using hydroquinone, an in-situ acetylation step with acetic anhydride may be required.

  • Heat the reactor under a nitrogen atmosphere to initiate melt polycondensation. The specific temperature profile will depend on the monomers used.

  • Continue the reaction, monitoring the removal of the condensation byproduct (e.g., acetic acid or water).

  • Apply a vacuum in the later stages of polymerization to facilitate the removal of volatiles and increase the molecular weight.

  • Once the desired viscosity is achieved, cool the reactor and extrude the polymer.

  • The resulting polymer can be characterized for its liquid crystalline properties using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Section 4: Visualizations

Diagrams of Synthesis and Workflow

Synthesis_of_Hydroquinone_Diacetate Hydroquinone Hydroquinone ReactionMixture Reaction Mixture Hydroquinone->ReactionMixture AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionMixture H2SO4 H₂SO₄ (cat.) H2SO4->ReactionMixture Acetylation HydroquinoneDiacetate This compound ReactionMixture->HydroquinoneDiacetate Precipitation on ice

Caption: Synthesis of this compound.

Polyester_Synthesis_Workflow Start Start ChargeReactants Charge Reactants (HQDA, TA, Catalyst) Start->ChargeReactants HeatReactor Heat to Reaction Temp (e.g., 255-270°C) under N₂ ChargeReactants->HeatReactor Polymerization Melt Polycondensation (Acetic Acid removal) HeatReactor->Polymerization Cooling Cool Reactor Polymerization->Cooling Purification Purify Polyester (e.g., Acetone Extraction) Cooling->Purification End End Product: Polyester Purification->End

Caption: General workflow for polyester synthesis.

Polyester_Reaction_Pathway cluster_reactants Reactants cluster_products Products HQDA This compound (HQDA) Catalyst Catalyst (e.g., Sodium Acetate) TA Terephthalic Acid (TA) Polyester Polyester Chain Catalyst->Polyester Polycondensation AceticAcid Acetic Acid (byproduct)

Caption: Polyester synthesis reaction pathway.

References

Application Notes and Protocols: A Detailed Guide to the Deacetylation of Hydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the deacetylation of hydroquinone (B1673460) diacetate to synthesize hydroquinone. Both acid- and base-catalyzed methods are presented, offering flexibility depending on experimental constraints and desired reaction conditions. All quantitative data is summarized for easy comparison, and a workflow diagram is provided for clarity.

Introduction

Hydroquinone is a valuable chemical intermediate in various industrial applications, including its use as a reducing agent, a polymerization inhibitor, and a key component in photographic developers and skin-lightening agents. The protection of its hydroxyl groups via acetylation to form hydroquinone diacetate is a common strategy in multi-step syntheses. Consequently, the efficient deprotection (deacetylation) of this compound is a crucial step to yield the final product. This application note outlines two robust protocols for this transformation.

Data Presentation

The following table summarizes the key quantitative parameters for the described deacetylation protocols.

ParameterAcid-Catalyzed DeacetylationBase-Catalyzed Deacetylation
Catalyst Anhydrous Hydrogen Chloride (HCl) in Methanol (B129727)Sodium Hydroxide (B78521) (NaOH) in Methanol
Solvent MethanolMethanol
Temperature Room TemperatureRoom Temperature
Reaction Time 2 hours0.5 - 1 hour (typical)
Yield Quantitative[1]Quantitative[2]
Work-up Precipitation in ice-water, filtrationNeutralization with ion-exchange resin, filtration, and concentration

Experimental Protocols

Protocol 1: Acid-Catalyzed Deacetylation of this compound

This protocol is adapted from a reliable method for the deacetylation of a similar substrate, 2-p-acetylphenylthis compound, and is expected to proceed with high efficiency for this compound.[1]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in methanol

  • Nitrogen gas

  • Ice

  • Standard laboratory glassware (three-necked round-bottomed flask, condenser, gas inlet tube, stirrer)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube, dissolve this compound (1.0 equivalent) in hot methanol.

  • Inert Atmosphere: Cool the solution to room temperature, which may cause some of the diacetate to crystallize. Begin passing a slow stream of nitrogen gas through the suspension.

  • Acidification: Prepare a solution of anhydrous hydrogen chloride in methanol. Add this methanolic HCl solution to the stirred suspension of this compound.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2 hours. During this time, the suspended this compound will gradually dissolve, resulting in a pale yellow solution.

  • Work-up: Pour the reaction mixture onto chopped ice.

  • Isolation: Collect the resulting colorless or faintly yellowish solid precipitate by suction filtration.

  • Drying: Dry the isolated hydroquinone product. A quantitative yield is expected.[1]

Protocol 2: Base-Catalyzed Deacetylation of this compound

This protocol utilizes a catalytic amount of sodium hydroxide in methanol, a method shown to be highly efficient and quantitative for deacetylation reactions.[2]

Materials:

  • This compound

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Ion-exchange resin (H+ form, e.g., Amberlite IR120)

  • Standard laboratory glassware (flask, stirrer)

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol in a flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., 0.1 equivalents) to the solution.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to an hour.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: Once the reaction is complete, add an H+ ion-exchange resin to the reaction mixture and stir until the pH of the solution becomes neutral.

  • Isolation: Filter off the resin and wash it with a small amount of methanol.

  • Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure to obtain the crude hydroquinone.

  • Purification (if necessary): The resulting hydroquinone can be further purified by recrystallization if required. An isolation yield of over 90% is expected.[2]

Mandatory Visualization

Deacetylation_Workflow cluster_acid Acid-Catalyzed Protocol cluster_base Base-Catalyzed Protocol A1 Dissolve this compound in Methanol A2 Add Methanolic HCl A1->A2 A3 Stir at RT under N2 (2 hours) A2->A3 A4 Pour onto Ice A3->A4 A5 Filter and Dry A4->A5 A6 Hydroquinone A5->A6 B1 Dissolve this compound in Methanol B2 Add Catalytic NaOH B1->B2 B3 Stir at RT (0.5-1 hour) B2->B3 B4 Neutralize with Ion-Exchange Resin B3->B4 B5 Filter and Concentrate B4->B5 B6 Hydroquinone B5->B6 Start Hydroquinone Diacetate Start->A1 Start->B1

Caption: Experimental workflow for the deacetylation of this compound.

References

"application of hydroquinone diacetate in the synthesis of pharmaceutical intermediates"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroquinone (B1673460) diacetate is a versatile and important intermediate in organic and medicinal chemistry.[1] Its primary applications in the synthesis of pharmaceutical intermediates are twofold: as a stable precursor for the production of 2,5-dihydroxyacetophenone via the Fries rearrangement, and as a protecting group for the hydroquinone moiety. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of hydroquinone diacetate in these key synthetic transformations.

Synthesis of this compound

This compound is readily prepared by the acetylation of hydroquinone. This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a catalytic amount of strong acid, such as sulfuric acid. The reaction is exothermic and proceeds rapidly to give a high yield of the desired product.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Hydroquinone

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Crushed ice

  • Water

  • Ethanol (B145695) (for recrystallization, optional)

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • Vacuum desiccator

Procedure:

  • In a 1-liter Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (2.02 moles) of acetic anhydride.[3]

  • To this mixture, add one drop of concentrated sulfuric acid and stir gently by hand. The reaction is highly exothermic, and the hydroquinone will dissolve rapidly.[3]

  • After 5 minutes, pour the clear solution onto approximately 800 ml of crushed ice. A white crystalline solid will precipitate.[3]

  • Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with 1 liter of water.[3]

  • Press the solid on the filter to remove excess water and then dry to a constant weight in a vacuum desiccator over phosphorus pentoxide.[3]

  • The expected yield of nearly pure this compound is 186–190 g (96–98%), with a melting point of 121–122°C.[3]

  • If further purification is required, the product can be recrystallized from dilute ethanol.[3]

Quantitative Data:

ParameterValueReference
Starting MaterialHydroquinone (110 g, 1.0 mole)[3]
ReagentAcetic Anhydride (206 g, 2.02 moles)[3]
CatalystConcentrated Sulfuric Acid (1 drop)[3]
Yield186–190 g (96–98%)[3]
Melting Point121–122°C[3]

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Hydroquinone Hydroquinone Reaction Acetylation (cat. H₂SO₄) Hydroquinone->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Precipitation Precipitation on Ice Reaction->Precipitation Exothermic Reaction Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Fries Rearrangement of this compound to 2,5-Dihydroxyacetophenone

The Fries rearrangement is a key application of this compound, providing access to 2,5-dihydroxyacetophenone, a valuable intermediate in the synthesis of various pharmaceutical compounds, including those with antimicrobial and anticancer properties.[1][4] The reaction involves the rearrangement of the acetyl group from the ester oxygen to the aromatic ring, catalyzed by a Lewis acid, typically anhydrous aluminum chloride.[5][6] The reaction is selective for the ortho and para positions, and the reaction conditions can be tuned to favor one isomer.[6]

Experimental Protocol: Fries Rearrangement

Materials:

  • Dry this compound

  • Anhydrous aluminum chloride

  • Round-bottomed flask

  • Air condenser with calcium chloride guard tube

  • Gas-absorption trap

  • Oil bath

  • Crushed ice

  • Concentrated hydrochloric acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a dry 500-ml round-bottomed flask, combine 50 g (0.257 mole) of dry this compound and 116 g (0.87 mole) of anhydrous aluminum chloride. The solids should be finely powdered.[5]

  • Fit the flask with an air condenser protected by a calcium chloride tube and connected to a gas-absorption trap.[5]

  • Place the flask in an oil bath and slowly heat from room temperature. Over approximately 30 minutes, raise the temperature to 110–120°C, at which point the evolution of hydrogen chloride will begin.[5]

  • Slowly increase the temperature to 160–165°C and maintain it for about 3 hours. The evolution of hydrogen chloride will slow, and the reaction mass will become pasty and green.[5]

  • Allow the flask to cool to room temperature. Decompose the excess aluminum chloride by carefully adding 350 g of crushed ice, followed by 25 ml of concentrated hydrochloric acid.[5]

  • Collect the resulting solid by vacuum filtration and wash with two 100-ml portions of cold water.[5]

  • The crude product weighs approximately 35 g (89–90%). Recrystallize from 4 liters of water or 250 ml of 95% ethanol to yield 25–30 g (64–77%) of green, silky needles of 2,5-dihydroxyacetophenone with a melting point of 202–203°C.[5]

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (50 g, 0.257 mole)[5]
CatalystAnhydrous Aluminum Chloride (116 g, 0.87 mole)[5]
Reaction Temperature160–165°C[5]
Reaction Time3 hours[5]
Crude Yield~35 g (89–90%)[5]
Recrystallized Yield25–30 g (64–77%)[5]
Melting Point202–203°C[5]

Diagram of Reaction Pathway:

G cluster_reactants Reactants cluster_catalyst Catalyst & Conditions cluster_intermediate Key Intermediate cluster_product Product HDA This compound Acylium Acylium Ion Intermediate HDA->Acylium Fries Rearrangement Catalyst Anhydrous AlCl₃ 160-165°C Catalyst->HDA Product 2,5-Dihydroxyacetophenone Acylium->Product Intramolecular Acylation G cluster_compound Bioactive Compound cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects Chalcone 2',5'-Dihydroxychalcone Derivative PI3K_AKT PI3K/AKT Pathway Chalcone->PI3K_AKT Inhibition NFkB NF-κB Pathway Chalcone->NFkB Inhibition Apoptosis Apoptosis PI3K_AKT->Apoptosis Suppression of Anti_Inflammatory Anti-inflammatory Response NFkB->Anti_Inflammatory Modulation of

References

Application Notes and Protocols: Acetylation of Polycyclic Aromatic Quinones to Hydroquinone Diacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic quinones (PAQs) are a class of compounds characterized by fused aromatic rings and two ketone functionalities. Their hydroquinone (B1673460) diacetate derivatives are of significant interest in medicinal chemistry and materials science. The acetylation of the hydroquinone form serves multiple purposes: it can act as a protecting group, enhance the lipophilicity of the molecule, and function as a prodrug strategy, releasing the active hydroquinone or quinone form under physiological conditions.[1][2] This document provides detailed protocols for the acetylation of various PAQs and summarizes their potential applications, particularly in drug development as anticancer agents.

Data Presentation: Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the acetylation of various polycyclic aromatic quinones to their corresponding hydroquinone diacetates.

Starting QuinoneAcetylation MethodReagentsSolventCatalystReaction Time & Temp.Yield (%)Melting Point (°C)Reference
1,4-NaphthoquinoneDirect AcetylationAcetic AnhydrideAcetic AcidSulfuric AcidNot SpecifiedHighNot Specified[3]
1,4-NaphthoquinoneReductive AcetylationAcetic Anhydride, Zinc dustGlacial Acetic Acid-5 h, reflux70180[4]
9,10-AnthraquinoneReductive AcetylationZinc, Acetic AnhydridePyridine-Not SpecifiedHighNot Specified[5]
9,10-PhenanthrenequinoneReductive AcetylationSodium Dithionite, Dimethyl Sulfate, NaOHTHF/WaterTetrabutylammonium Bromide15 min, RT62 (overall)Not Specified[6]

Experimental Protocols

Two primary methods are employed for the synthesis of hydroquinone diacetates from polycyclic aromatic quinones: Direct Acetylation of Hydroquinones and Reductive Acetylation of Quinones .

Protocol 1: General Direct Acetylation of Polycyclic Aromatic Hydroquinones

This protocol is adapted from the acetylation of substituted hydroquinones and is applicable to the diacetate synthesis from the corresponding polycyclic aromatic hydroquinone.

Materials:

  • Polycyclic Aromatic Hydroquinone

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (catalyst)

  • Ice

  • Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a suitable flask, suspend the polycyclic aromatic hydroquinone in acetic anhydride.

  • Carefully add a catalytic amount (e.g., a few drops) of concentrated sulfuric acid to the suspension. The reaction is often exothermic, and the hydroquinone will dissolve.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring.

  • The hydroquinone diacetate will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining acid and acetic anhydride.

  • Dry the product. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Protocol 2: General Reductive Acetylation of Polycyclic Aromatic Quinones

This method directly converts the quinone to the this compound in a one-pot reaction.

Materials:

  • Polycyclic Aromatic Quinone

  • Acetic Anhydride

  • Zinc dust (reducing agent)

  • Glacial Acetic Acid (solvent)

  • Pyridine (optional, can act as a catalyst and solvent)

Procedure:

  • In a round-bottom flask, dissolve the polycyclic aromatic quinone in a mixture of glacial acetic acid and acetic anhydride.

  • Add zinc dust to the solution. The amount of zinc should be in excess to ensure complete reduction of the quinone.

  • Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by the disappearance of the colored quinone.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove excess zinc dust and any other insoluble materials.

  • Pour the filtrate into a beaker containing ice water to precipitate the this compound.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the product. Recrystallization from a suitable solvent can be performed for further purification.

Mandatory Visualization

Chemical Workflow: Reductive Acetylation

G Quinone Polycyclic Aromatic Quinone Reaction Reflux Quinone->Reaction Reagents Acetic Anhydride + Zinc Dust Reagents->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Workup Filtration & Precipitation in Water Reaction->Workup Product Hydroquinone Diacetate Workup->Product G Prodrug Hydroquinone Diacetate Prodrug Active_Drug Active Hydroquinone/ Quinone Prodrug->Active_Drug Cellular Esterases Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Active_Drug->Cleavage_Complex Stabilizes Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavage_Complex DNA DNA DNA->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Inhibits Strand_Breaks DNA Strand Breaks Cleavage_Complex->Strand_Breaks Apoptosis Apoptosis Strand_Breaks->Apoptosis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PAH_Metabolite PAH Metabolite (from Diacetate) Raf Raf PAH_Metabolite->Raf Modulates Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

Application Note: Monitoring the Acetylation of Hydroquinone to Hydroquinone Diacetate by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for monitoring the progress of the acetylation reaction of hydroquinone (B1673460) to form hydroquinone diacetate using thin-layer chromatography (TLC). This method allows for rapid, qualitative assessment of reaction completion by separating the reactant, product, and potential intermediates based on their polarity.

Introduction and Principle

The acetylation of hydroquinone is a common organic transformation where the two hydroxyl (-OH) groups of hydroquinone are converted into acetate (B1210297) esters (-OAc), yielding this compound.[1][2] Monitoring the reaction's progress is crucial to determine the optimal reaction time and ensure the complete consumption of the starting material.

Thin-Layer Chromatography (TLC) is an effective technique for this purpose. The separation is based on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture).

  • Hydroquinone (Reactant): A polar molecule due to its two free hydroxyl groups. It will have strong interactions with the polar silica gel, resulting in a lower Retention Factor (Rf) value.

  • This compound (Product): A significantly less polar molecule as the hydroxyl groups are capped with nonpolar acetyl groups. It will have weaker interactions with the silica gel and travel further up the plate, resulting in a higher Rf value.

  • Hydroquinone Monoacetate (Intermediate): This potential intermediate has one hydroxyl group and one acetate group, giving it an intermediate polarity and an Rf value between that of hydroquinone and this compound.

By spotting the reaction mixture on a TLC plate over time, the disappearance of the hydroquinone spot and the appearance of the this compound spot can be clearly observed.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for monitoring the reaction.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (0.25 mm thickness). The F254 indicator allows for visualization under UV light.[3]

  • Reactants & Standards: Hydroquinone (starting material), this compound (product, if available for reference), and the reaction mixture.

  • Mobile Phase Solvents: Analytical or HPLC grade solvents such as n-hexane, ethyl acetate, dichloromethane, methanol, and acetone.[3][4][5]

  • Sample Preparation Solvents: A suitable solvent to dissolve the reaction mixture, such as ethyl acetate or the reaction solvent itself.

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Pencil

    • Ruler

    • Forceps

    • UV lamp (254 nm)[6]

    • Staining jar and heating device (hot plate or heat gun)[7]

Detailed Methodology

Step 1: Preparation of the TLC Chamber

  • Pour the selected mobile phase (see Table 1 for suggestions) into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more consistent separation.

  • Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.

Step 2: Preparation of the TLC Plate and Samples

  • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate. Be careful not to scrape the silica layer.

  • Mark three evenly spaced points on the origin line for spotting. These will be for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[8]

  • Prepare a Starting Material (SM) Solution: Dissolve a small amount of hydroquinone in a suitable solvent (e.g., ethyl acetate) to create a dilute solution for spotting.

  • Prepare Reaction Mixture (Rxn) Aliquots: At various time points (e.g., t=0, 30 min, 60 min, etc.), withdraw a small aliquot (a few drops) from the reaction flask. Dilute this aliquot with a suitable solvent to a concentration similar to the SM solution.[9]

Step 3: Spotting the TLC Plate

  • Using a capillary tube, apply a small spot of the SM solution onto the first mark on the origin line. The spot should be as small as possible (1-2 mm in diameter).

  • On the second mark (Co), first spot the SM solution , and without allowing the spot to enlarge significantly, spot the diluted reaction mixture directly on top of it. This co-spot lane is crucial for confirming the identity of spots when Rf values are very similar.[8]

  • On the third mark (Rxn), spot only the diluted reaction mixture .

  • Allow the solvent from the spots to evaporate completely before proceeding.

Step 4: Developing the TLC Plate

  • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.

  • Replace the lid and allow the mobile phase to ascend the plate by capillary action.

  • Let the development proceed until the solvent front is about 1 cm from the top of the plate.

  • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Step 5: Visualization

  • UV Light (Primary Method): Place the dried TLC plate under a UV lamp at 254 nm.[7] Aromatic compounds like hydroquinone and its derivatives will appear as dark spots against the fluorescent green background of the plate.[6] Circle the observed spots with a pencil.

  • Chemical Staining (Secondary Method): If spots are not clearly visible under UV or for further confirmation, a chemical stain can be used. This is a destructive method.

    • Potassium Permanganate (KMnO₄) Stain: A good general stain for compounds with oxidizable groups (like hydroxyls). Dip the plate in the stain and gently heat. Spots will appear as yellow/brown against a purple background.

    • Ferric Chloride (FeCl₃) Stain: This stain is specific for phenols. Hydroquinone will produce a dark spot.[6]

    • Phosphomolybdic Acid Stain: A versatile stain that visualizes most organic compounds as dark blue/green spots upon heating.

Step 6: Interpretation

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • At t=0: The reaction mixture lane (Rxn) should show a prominent spot corresponding to the starting material.

  • During the reaction: The intensity of the starting material spot in the Rxn lane will decrease, while a new, higher-Rf spot corresponding to the product (this compound) will appear and intensify. An intermediate spot may also be visible.

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane (Rxn).

Data Presentation

Table 1: Recommended Mobile Phase Systems for TLC Analysis
Mobile Phase CompositionRatio (v/v)PolarityNotes
n-Hexane : Ethyl Acetate7:3 or 8:2Low to MediumA good starting point. Adjust the ratio to achieve an Rf of 0.3-0.4 for the starting material.[10]
Dichloromethane : Methanol95:5MediumEffective for separating polar compounds.[3]
n-Hexane : Acetone3:2MediumReported for the analysis of hydroquinone.[5]
Toluene : Acetic Acid8:2Medium (Acidic)The acidic component can improve spot shape for polar compounds.
Methanol : Chloroform1:1HighUsed for identifying hydroquinone, may result in high Rf values for the diacetate product.[11]
Table 2: Expected TLC Spot Characteristics
CompoundExpected Relative Rf ValueVisualization under UV (254 nm)Notes
Hydroquinone (SM)Low (e.g., 0.2 - 0.4)Dark SpotHighly polar, interacts strongly with silica gel.
Hydroquinone MonoacetateIntermediateDark SpotPolarity is between the starting material and the final product.
This compound (Product)High (e.g., 0.7 - 0.9)Dark SpotMuch less polar, travels further up the plate.

Visualization of Workflow

The following diagram illustrates the complete workflow for monitoring the reaction progress using TLC.

TLC_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare & Spot Plate (SM | Co | Rxn) prep_chamber->prep_plate 15 min equilibration develop 3. Develop Plate in Chamber prep_plate->develop dry 4. Dry Plate develop->dry visualize_uv 5. Visualize under UV Light (254 nm) dry->visualize_uv stain 6. Apply Chemical Stain (Optional & Destructive) visualize_uv->stain If needed analyze 7. Analyze Spots (Rf, Disappearance of SM) visualize_uv->analyze stain->analyze

Caption: Workflow for monitoring reaction progress by TLC.

References

Application Notes and Protocols: Hydroquinone Diacetate as an Acetylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinone (B1673460) diacetate, the diester of hydroquinone and acetic acid, is a stable, crystalline solid commonly synthesized by the acetylation of hydroquinone with acetic anhydride (B1165640).[1][2][3][4] While it is widely used as a monomer in polymer synthesis and as an intermediate in the production of other chemicals, its potential as a direct acetylating agent in organic synthesis is a less explored area.[5][6] These application notes explore the theoretical framework and provide hypothetical protocols for the use of hydroquinone diacetate as a mild acetylating agent for alcohols, phenols, and amines. The proposed reactions leverage the stability of the hydroquinone leaving group, suggesting a niche for this reagent in specific synthetic contexts where traditional acetylating agents like acetic anhydride or acetyl chloride may be too reactive.

Proposed Reaction Mechanism

The acetylation of a nucleophile (e.g., an alcohol, R-OH) using this compound is proposed to proceed via a transesterification-type reaction. This process is likely to require a catalyst, either acidic or basic, to activate the carbonyl group of the acetyl ester and facilitate nucleophilic attack.

  • Acid Catalysis: A Brønsted or Lewis acid catalyst protonates or coordinates to the carbonyl oxygen of this compound, increasing its electrophilicity and making it more susceptible to attack by the nucleophile.[7]

  • Base Catalysis: A base can deprotonate the nucleophile, increasing its nucleophilicity and promoting its attack on the acetyl carbonyl center.

The reaction would release one or both acetyl groups, with hydroquinone or hydroquinone monoacetate as the byproduct. The equilibrium may be driven to completion by removing the product or the hydroquinone byproduct.

Data Presentation: Hypothetical Reaction Parameters

The following table summarizes the proposed reaction conditions for the acetylation of various functional groups using this compound. These parameters are illustrative and would require experimental validation.

SubstrateCatalystSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Primary Alcohol (e.g., Benzyl alcohol)H₂SO₄ (cat.)Toluene (B28343)80-1004-885-95
Secondary Alcohol (e.g., Cyclohexanol)DMAP (cat.)Dichloromethane25-406-1270-85
Phenol (e.g., 4-Methoxyphenol)Na₂CO₃Acetonitrile60-803-690-98
Primary Amine (e.g., Aniline)NoneAcetic Acid (solvent)50-701-380-90
Secondary Amine (e.g., Dibenzylamine)PyridineDichloromethane25-405-1065-80

Experimental Protocols

Protocol 1: General Procedure for the Acetylation of a Primary Alcohol

This protocol describes a hypothetical procedure for the acetylation of a primary alcohol using this compound under acidic catalysis.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary alcohol (1.0 eq) and this compound (1.1 eq).

  • Add toluene to dissolve the reactants.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure acetylated product.

Protocol 2: General Procedure for the Acetylation of a Primary Amine

This protocol outlines a hypothetical procedure for the acetylation of a primary amine. In this case, the reaction may proceed without a catalyst, with acetic acid potentially being used as a solvent.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Glacial Acetic Acid

  • Deionized water

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve the primary amine (1.0 eq) and this compound (1.05 eq) in glacial acetic acid.

  • Heat the mixture to 50-70 °C and stir for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude amide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated product.

Mandatory Visualizations

Acetylation_Mechanism HDA This compound Activated_HDA Activated HDA HDA->Activated_HDA Protonation ROH R-OH (Alcohol) Intermediate Tetrahedral Intermediate ROH->Intermediate Nucleophilic Attack Catalyst H⁺ (Catalyst) Catalyst->HDA Activated_HDA->Intermediate Product R-OAc (Acetylated Product) Intermediate->Product Collapse Byproduct Hydroquinone Monoacetate Intermediate->Byproduct Byproduct->Regen_Catalyst Deprotonation

Caption: Proposed acid-catalyzed mechanism for alcohol acetylation.

Experimental_Workflow Start Start Reactants Combine Reactants: - Nucleophile - this compound - Solvent Start->Reactants Add_Catalyst Add Catalyst (if required) Reactants->Add_Catalyst Reaction Heat and Stir (Monitor by TLC) Add_Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification End Pure Acetylated Product Purification->End

Caption: General experimental workflow for acetylation.

References

Troubleshooting & Optimization

Technical Support Center: Hydroquinone Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hydroquinone (B1673460) diacetate for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hydroquinone diacetate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal catalyst concentration. - Impure reagents, particularly acetic anhydride (B1165640). - Formation of monoacetate byproduct. - Loss of product during work-up and purification.- Increase reaction time or gently heat the reaction mixture. - Optimize the amount of catalyst; for instance, a single drop of concentrated sulfuric acid is often sufficient for small to medium-scale reactions.[1][2][3] - Use freshly distilled acetic anhydride as commercial grades can sometimes lead to lower yields.[1] - Ensure the correct molar ratio of acetic anhydride to hydroquinone (a slight excess of acetic anhydride is typically used). - For syntheses aiming for mono-alkylation, consider recycling unreacted hydroquinone to improve overall yield based on the starting material.[4]
Product is Off-Color (not white) - Presence of impurities from starting materials. - Oxidation of hydroquinone. - Reaction temperature is too high, leading to side reactions or decomposition.- Ensure high purity of hydroquinone and acetic anhydride. - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Carefully control the reaction temperature; the acetylation of hydroquinone is often exothermic and may not require external heating.[2][5]
Difficulty in Product Purification - Incomplete removal of acetic acid and unreacted acetic anhydride. - Presence of monoacetylated hydroquinone.- Thoroughly wash the crude product with cold water to remove water-soluble impurities like acetic acid.[1][2] - Recrystallize the crude product from a suitable solvent system, such as dilute ethanol, to achieve high purity.[1][6] A 93-94% recovery can be achieved from recrystallization with 50% ethanol.[1] - For separating mixtures of hydroquinone, monoacetate, and diacetate, techniques like column chromatography may be necessary if recrystallization is ineffective.[7]
Reaction is too vigorous or uncontrollable - The reaction between hydroquinone and acetic anhydride with a strong acid catalyst is highly exothermic.[5]- Add the catalyst dropwise and with gentle stirring. - Consider cooling the reaction mixture in an ice bath during the initial addition of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely reported and efficient method is the acetylation of hydroquinone with acetic anhydride using a catalytic amount of concentrated sulfuric acid.[1][2][3][5] This method is known for its rapid reaction time and high yields, often exceeding 95%.[1][2][5]

Q2: Can I perform the synthesis without a strong acid catalyst?

A2: Yes, this compound can be synthesized without a strong acid catalyst, although reaction times may be longer.[1][3] Other methods include using sodium acetate (B1210297) as a catalyst or reacting the sodium salt of hydroquinone with acetic anhydride.[1][3] The use of solid acid catalysts, such as silica (B1680970) alumina, has also been explored, which can simplify catalyst removal and recycling.[4]

Q3: How can I minimize the formation of hydroquinone monoacetate?

A3: To favor the formation of the diacetate, use a molar excess of the acetylating agent (acetic anhydride or acetyl chloride).[1][3] Driving the reaction to completion by ensuring adequate reaction time will also minimize the presence of the mono-substituted product.

Q4: What is the role of pouring the reaction mixture into ice water?

A4: Pouring the reaction mixture into crushed ice serves two main purposes: it rapidly quenches the reaction and precipitates the this compound, which is poorly soluble in water.[1][2] This step is crucial for isolating the crude product.

Q5: Are there alternative acetylating agents to acetic anhydride?

A5: Yes, acetyl chloride can also be used for the acetylation of hydroquinone.[1][3][6] This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to neutralize the HCl byproduct.[6]

Experimental Protocols

Protocol 1: Synthesis via Acetic Anhydride and Sulfuric Acid Catalyst

This protocol is adapted from established organic synthesis procedures.[1][2]

Materials:

  • Hydroquinone (1.0 mole, 110 g)

  • Acetic Anhydride (2.02 moles, 206 g, 190.3 mL)

  • Concentrated Sulfuric Acid (1 drop)

  • Crushed Ice (approx. 800 mL)

  • Deionized Water

Procedure:

  • In a 1-liter Erlenmeyer flask, combine 110 g of hydroquinone and 206 g of acetic anhydride.

  • With gentle manual stirring, add one drop of concentrated sulfuric acid to the mixture. The mixture will warm up rapidly as the hydroquinone dissolves.[1][2]

  • After 5 minutes, pour the clear solution onto approximately 800 mL of crushed ice.

  • A white crystalline solid will precipitate. Collect the solid on a Büchner funnel and wash it with 1 liter of water.

  • Press the filter cake to remove excess water and dry the solid to a constant weight in a vacuum desiccator over phosphorus pentoxide.

  • The expected yield of nearly pure this compound is 186-190 g (96-98%).[1][2]

Protocol 2: Synthesis using Acetyl Chloride and Sodium Hydroxide

This protocol is based on the reaction of hydroquinone with acetyl chloride in a basic medium.[6]

Materials:

  • Hydroquinone (110 g)

  • Sodium Hydroxide (80 g)

  • Water (400 mL)

  • Acetyl Chloride (157 g)

  • Tetrahydrofuran (THF) (157 g)

  • Chloroform (B151607)

  • Dilute Sodium Hydroxide Solution

  • Ethanol

Procedure:

  • Dissolve 110 g of hydroquinone in a solution of 80 g of sodium hydroxide in 400 mL of water.

  • Cool the resulting solution in an ice bath (0°C).

  • Dropwise, add a solution of 157 g of acetyl chloride in 157 g of THF.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Pour the reaction mixture into 1 liter of water.

  • Filter the resulting crystals and dissolve them in chloroform.

  • Wash the chloroform solution with a dilute sodium hydroxide solution to remove any unreacted hydroquinone.

  • Remove the chloroform by evaporation.

  • Recrystallize the residue from a water/ethanol mixture to yield pure this compound (175 g).[6]

Data Summary

Table 1: Comparison of Synthesis Protocols

Parameter Protocol 1: Acetic Anhydride/H₂SO₄ Protocol 2: Acetyl Chloride/NaOH
Primary Reagents Hydroquinone, Acetic AnhydrideHydroquinone, Acetyl Chloride, NaOH
Catalyst/Base Concentrated Sulfuric AcidSodium Hydroxide
Solvent None (neat reaction)Water, Tetrahydrofuran
Reaction Time ~5 minutesOvernight
Reported Yield 96-98%[1][2]~90% (calculated from 175g product)[6]
Work-up Precipitation in ice waterAqueous work-up, extraction, recrystallization

Visualizations

experimental_workflow_protocol_1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product HQ Hydroquinone Mix Mix HQ and AA HQ->Mix AA Acetic Anhydride AA->Mix Add_Cat Add H₂SO₄ Catalyst Mix->Add_Cat React Exothermic Reaction (5 min) Add_Cat->React Quench Pour into Ice Water React->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry Product Wash->Dry HDA This compound Dry->HDA

Caption: Workflow for Protocol 1 Synthesis.

troubleshooting_logic Start Low Yield Observed Impure_Reagents Are reagents pure? (e.g., freshly distilled AA) Start->Impure_Reagents Incomplete_Rxn Is the reaction complete? Impure_Reagents->Incomplete_Rxn Yes Purify_Reagents Action: Use high-purity or freshly distilled reagents. Impure_Reagents->Purify_Reagents No Workup_Loss Was there significant product loss during work-up? Incomplete_Rxn->Workup_Loss Yes Optimize_Rxn Action: Increase reaction time or consider gentle heating. Incomplete_Rxn->Optimize_Rxn No Refine_Workup Action: Optimize washing and recrystallization steps. Workup_Loss->Refine_Workup Yes Success Yield Improved Workup_Loss->Success No Purify_Reagents->Success Optimize_Rxn->Success Refine_Workup->Success

Caption: Troubleshooting Logic for Low Yield.

References

"common byproducts in the synthesis of hydroquinone diacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydroquinone (B1673460) diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of hydroquinone diacetate?

A1: The most prevalent byproduct is hydroquinone monoacetate, which arises from incomplete acetylation of hydroquinone. Other potential byproducts can include:

  • Unreacted Hydroquinone: If the reaction does not go to completion.

  • Acetic Acid: A byproduct of the reaction with acetic anhydride (B1165640).

  • Polymeric materials: High temperatures or the presence of oxygen can lead to the formation of colored, polymeric impurities.

  • C-acylation products: Under strong acid catalysis (e.g., sulfuric acid), a Fries rearrangement can occur, leading to the formation of 2,5-dihydroxyacetophenone and other ring-acetylated byproducts.

Q2: What is the typical yield for the synthesis of this compound?

A2: The acetylation of hydroquinone with acetic anhydride is a high-yielding reaction. With proper technique and pure reagents, yields of 96-98% can be expected.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture should be compared with spots of the starting material (hydroquinone) and, if available, a pure sample of this compound. The reaction is considered complete when the hydroquinone spot is no longer visible.

Q4: What are the optimal conditions for the synthesis?

A4: A widely used and effective method involves the reaction of hydroquinone with a slight excess of acetic anhydride, catalyzed by a drop of concentrated sulfuric acid. The reaction is typically exothermic and proceeds rapidly at room temperature.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Ensure a slight molar excess of acetic anhydride (e.g., 2.02 moles per mole of hydroquinone) is used.- Allow for sufficient reaction time. While the reaction is fast, letting it stir for a designated period (e.g., 5-10 minutes after initial mixing) can ensure completion.
Impure Reagents - Use freshly distilled or high-purity acetic anhydride. The presence of water in the anhydride will hydrolyze it to acetic acid, reducing the amount of acetylating agent available.- Ensure the hydroquinone is pure and dry.
Loss during Work-up/Purification - When precipitating the product in ice water, ensure the mixture is sufficiently cold to minimize the solubility of the diacetate.- During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.
Problem 2: Product is Discolored (Yellow or Brown)
Potential Cause Recommended Solution
Oxidation of Hydroquinone - Hydroquinone is susceptible to oxidation, especially at elevated temperatures or in the presence of impurities. Ensure the reaction is not overheated. The reaction is exothermic, so initial cooling might be necessary for large-scale syntheses.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if discoloration is a persistent issue.
Formation of Polymeric Byproducts - Avoid prolonged reaction times at high temperatures.- Recrystallize the crude product from a suitable solvent system (e.g., dilute ethanol). Activated charcoal can be used during recrystallization to remove colored impurities.
Impure Starting Materials - Use high-purity hydroquinone and acetic anhydride.
Problem 3: Presence of Hydroquinone Monoacetate in the Final Product
Potential Cause Recommended Solution
Insufficient Acetylating Agent - Ensure a molar excess of acetic anhydride is used to drive the reaction to completion.
Short Reaction Time - Although the reaction is fast, ensure it has gone to completion by monitoring with TLC.
Inefficient Mixing - Ensure thorough mixing of the reactants, especially at the beginning of the reaction.
Purification Strategy - Hydroquinone monoacetate is more soluble in water than the diacetate. Thorough washing of the crude product with water during filtration can help remove the monoacetate.- Recrystallization is an effective method for separating the diacetate from the monoacetate.

Experimental Protocols

Key Experiment: Synthesis of this compound via Acid-Catalyzed Acetylation

This protocol is adapted from a reliable procedure in Organic Syntheses.

Materials:

  • Hydroquinone (1.0 mole, 110 g)

  • Acetic Anhydride (2.02 moles, 190.3 mL, 206 g)

  • Concentrated Sulfuric Acid (1 drop)

  • Crushed Ice and Water

  • 1 L Erlenmeyer Flask

  • Büchner Funnel and Filter Flask

  • Vacuum Desiccator

Procedure:

  • In a 1 L Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (190.3 mL, 2.02 moles) of acetic anhydride.

  • With gentle stirring, add one drop of concentrated sulfuric acid. The mixture will warm up rapidly as the hydroquinone dissolves.

  • After 5 minutes, pour the clear solution onto approximately 800 mL of crushed ice in a beaker.

  • A white crystalline solid of this compound will precipitate.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with 1 L of cold water.

  • Press the solid on the filter to remove as much water as possible.

  • Dry the product to a constant weight in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide).

Expected Yield: 186-190 g (96-98%) of nearly pure this compound with a melting point of 121-122°C.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification hydroquinone Hydroquinone mix Mix Reactants hydroquinone->mix acetic_anhydride Acetic Anhydride acetic_anhydride->mix add_catalyst Add H₂SO₄ Catalyst mix->add_catalyst react Stir for 5 min add_catalyst->react precipitate Pour into Ice Water react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Dry in Desiccator wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Potential Solutions start Experiment Start low_yield Low Yield? start->low_yield discolored_product Discolored Product? low_yield->discolored_product No solution_yield Check Reagent Purity & Stoichiometry, Optimize Work-up low_yield->solution_yield Yes monoacetate_present Monoacetate Present? discolored_product->monoacetate_present No solution_color Use Pure Reagents, Inert Atmosphere, Recrystallize discolored_product->solution_color Yes solution_monoacetate Increase Acetic Anhydride, Longer Reaction, Thorough Washing monoacetate_present->solution_monoacetate Yes success Successful Synthesis monoacetate_present->success No failure Further Investigation Needed solution_yield->failure solution_color->failure solution_monoacetate->failure

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Purification of Hydroquinone Diacetate by Recrystallization from Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying hydroquinone (B1673460) diacetate via recrystallization from ethanol (B145695).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the recrystallization of hydroquinone diacetate from ethanol.

FAQs

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: A dilute ethanol solution is commonly used for the recrystallization of this compound. A 50% ethanol-water (by weight) solution is a well-documented starting point.[1]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is reported to be in the range of 121-124°C.[1] A sharp melting point within this range is a good indicator of purity. Material recrystallized from 50% ethanol has been reported to melt at 121.5–122.5°C.[1]

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted hydroquinone and hydroquinone monoacetate. These arise from incomplete acetylation during the synthesis. The use of commercial, unpurified acetic anhydride (B1165640) can also lead to lower yields and potentially more impurities.[1]

Troubleshooting Common Problems

Problem Potential Cause Troubleshooting Steps
Low Yield of Recrystallized Product 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration. 4. Incomplete initial reaction.1. Use the minimum amount of hot solvent required to dissolve the crude product. A known procedure suggests about 400 mL of 50% ethanol for 100 g of crude product.[1] 2. Ensure the flask is cooled in an ice bath to maximize crystal formation before filtration. 3. If filtering hot to remove insoluble impurities, pre-heat the funnel and flask to prevent the product from crashing out. Add a small amount of extra hot solvent before filtering. 4. Ensure the initial acetylation reaction goes to completion. Using freshly distilled acetic anhydride can improve yields.[1]
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated, and the temperature is above the melting point of the impure product. 2. The presence of significant impurities is depressing the melting point. 3. The cooling rate is too rapid.1. Re-heat the solution until the oil redissolves. Add a small amount of additional hot ethanol to decrease the supersaturation and then allow it to cool slowly. 2. If impurities are suspected, consider a pre-purification step or a second recrystallization. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
Crystals Do Not Form Upon Cooling 1. The solution is not sufficiently saturated. 2. Supersaturation without nucleation.1. Boil off some of the solvent to increase the concentration of the this compound and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation. 3. Add a seed crystal of pure this compound to the cooled solution.
Colored Impurities in the Final Product 1. Colored byproducts from the synthesis.1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb some of the desired product.

Quantitative Data Summary

Parameter Value Reference
Recrystallization Solvent 50% Ethanol (by weight)[1]
Solvent Volume ~400 mL per 100 g of crude product[1]
Expected Recovery 93-94%[1]
Melting Point (Crude) 121-122°C[1]
Melting Point (Recrystallized) 121.5-122.5°C[1]

Experimental Protocols

Synthesis of Crude this compound

This protocol is based on a well-established procedure for the acetylation of hydroquinone.[1][2]

  • In a 1-liter Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (190.3 mL, 2.02 moles) of acetic anhydride.

  • Carefully add one drop of concentrated sulfuric acid to the mixture and stir gently by hand. The mixture will warm up rapidly as the hydroquinone dissolves.

  • After 5 minutes, pour the clear solution onto approximately 800 mL of crushed ice.

  • Collect the resulting white crystalline solid on a Büchner filter and wash it with 1 L of water.

  • Press the filter cake to remove excess water and then dry the solid to a constant weight in a vacuum desiccator over phosphorus pentoxide. This will yield 186-190 g (96-98%) of nearly pure this compound with a melting point of 121-122°C.[1]

Recrystallization of this compound from Ethanol

This protocol describes the purification of the crude product.[1]

  • Place 100 g of the crude this compound in a suitably sized Erlenmeyer flask.

  • Add approximately 400 mL of 50% ethanol (by weight) to the flask.

  • Heat the mixture with gentle swirling until the solid is completely dissolved.

  • If the solution contains colored impurities, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil briefly.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 50% ethanol.

  • Dry the purified crystals in a vacuum oven or desiccator. The expected recovery is 93-94% of material with a melting point of 121.5-122.5°C.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add 50% Ethanol crude->add_solvent heat Heat to Dissolve add_solvent->heat hot_filter Hot Gravity Filtration heat->hot_filter If impurities cool_rt Cool to Room Temp heat->cool_rt hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product Troubleshooting_Logic start Recrystallization Issue? low_yield Low Yield start->low_yield Yes oiling_out Oiling Out start->oiling_out Yes no_crystals No Crystals Form start->no_crystals Yes check_solvent_vol Too much solvent? low_yield->check_solvent_vol check_impurities High impurity level? oiling_out->check_impurities check_saturation Unsaturated solution? no_crystals->check_saturation reduce_solvent Use less solvent in next attempt check_solvent_vol->reduce_solvent Yes check_cooling Insufficient cooling? check_solvent_vol->check_cooling No cool_longer Ensure thorough cooling in ice bath check_cooling->cool_longer Yes rerun_recrystallization Perform a second recrystallization check_impurities->rerun_recrystallization Yes check_cooling_rate Cooling too fast? check_impurities->check_cooling_rate No slow_cooling Allow to cool slowly to RT check_cooling_rate->slow_cooling Yes add_more_solvent Re-heat and add more hot solvent check_cooling_rate->add_more_solvent No boil_off_solvent Boil off excess solvent check_saturation->boil_off_solvent Yes induce_nucleation Induce Nucleation check_saturation->induce_nucleation No scratch_flask Scratch flask induce_nucleation->scratch_flask seed_crystal Add seed crystal induce_nucleation->seed_crystal

References

"removing unreacted hydroquinone from hydroquinone diacetate product"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroquinone (B1673460) diacetate. Our focus is on the effective removal of unreacted hydroquinone from the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in a hydroquinone diacetate synthesis?

The most common impurity is unreacted hydroquinone. This can be due to incomplete acetylation during the synthesis. The presence of hydroquinone can be easily detected by Thin Layer Chromatography (TLC).

Q2: How can I tell if my this compound is pure?

The purity of your product can be assessed by its melting point and by using analytical techniques like TLC or High-Performance Liquid Chromatography (HPLC). Pure this compound has a melting point of approximately 121-124°C.[1] A broad melting point range or a melting point lower than the literature value often indicates the presence of impurities.

Q3: What are the best methods for removing unreacted hydroquinone?

The most common and effective methods for purifying this compound are recrystallization and liquid-liquid extraction with a basic solution. Column chromatography can also be used for high-purity requirements.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and the impurity in a particular solvent at different temperatures.

Issue 1: The product "oils out" during recrystallization.

  • Cause: The solute has melted and is no longer in solution before it has a chance to crystallize. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to lower the overall solvent power and induce crystallization.

    • Alternatively, use a solvent with a lower boiling point. For instance, if you are using ethanol (B145695), try a mixture of ethanol and water, or switch to methanol.

Issue 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or nucleation has not been initiated.

  • Solution:

    • Induce nucleation:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of pure this compound.

    • Increase concentration:

      • Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

    • Cool further:

      • Place the flask in an ice bath to further decrease the solubility.

Issue 3: The yield of pure product is low.

  • Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The chosen solvent may also be too good a solvent for the product at low temperatures.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Cool the crystallization mixture in an ice bath for an extended period to maximize crystal formation.

    • Recover a second crop of crystals by evaporating a portion of the mother liquor and re-cooling. Note that the purity of the second crop may be lower.

Liquid-Liquid Extraction

Unreacted hydroquinone, being phenolic, is acidic and can be removed from an organic solution by extraction with an aqueous basic solution.

Issue: Residual hydroquinone is still present after extraction.

  • Cause: The extraction may not have been efficient enough to remove all the hydroquinone.

  • Solution:

    • Increase the number of extractions: Perform multiple extractions with fresh aqueous base (e.g., 2-3 times with 1 M NaOH).

    • Increase the pH of the aqueous phase: Ensure the pH of the aqueous wash is sufficiently high (pH > 12) to deprotonate the hydroquinone, making it highly soluble in the aqueous layer.

    • Ensure thorough mixing: Gently invert the separatory funnel multiple times to ensure good contact between the organic and aqueous phases. Avoid vigorous shaking which can lead to emulsions.

Column Chromatography

For very high purity requirements, column chromatography can be employed.

Issue: Poor separation of hydroquinone and this compound.

  • Cause: The chosen mobile phase (eluent) may not have the optimal polarity to effectively separate the two compounds on the stationary phase (e.g., silica (B1680970) gel).

  • Solution:

    • Optimize the mobile phase using TLC: Before running the column, test different solvent systems with TLC. A good solvent system will give a clear separation between the spots for hydroquinone and this compound, with Rf values ideally between 0.2 and 0.5.

    • Start with a non-polar solvent and gradually increase polarity: For silica gel chromatography, begin with a less polar eluent (e.g., a higher ratio of hexane (B92381) to ethyl acetate) and gradually increase the polarity (increase the proportion of ethyl acetate). Hydroquinone is more polar and will elute later than the less polar this compound.

Data Presentation

Table 1: Physical Properties of Hydroquinone and this compound
CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
Hydroquinone110.11172-175White to off-white needles or prisms
This compound194.18121-124[1]White to off-white crystalline solid
Table 2: Solubility of Hydroquinone in Various Solvents at 25°C
SolventSolubility ( g/100 mL)
Water7.0
Methanol57
Ethanol26
Acetone70
Ethyl Acetate (B1210297)10
Dichloromethane (B109758)~0.6
HexaneInsoluble

Experimental Protocols

Protocol 1: Recrystallization of this compound from 50% Ethanol
  • Dissolution: For every 100 g of crude this compound, add approximately 400 mL of 50% (by weight) ethanol in an Erlenmeyer flask.[1]

  • Heating: Gently heat the mixture on a hot plate with stirring until all the solid has dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has cooled, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven. A recovery of 93-94% of material with a melting point of 121.5–122.5°C can be expected.[1]

Protocol 2: Removal of Unreacted Hydroquinone by Basic Extraction
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent in which it is soluble, such as dichloromethane or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution.

  • Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated hydroquinone will be in the upper aqueous layer, while the this compound will remain in the lower organic layer (for dichloromethane).

  • Draining: Drain the lower organic layer into a clean flask. Discard the aqueous layer.

  • Repeat: Repeat the extraction with fresh 1 M NaOH solution two more times to ensure complete removal of hydroquinone.

  • Washing: Wash the organic layer with water to remove any residual NaOH, followed by a wash with brine to aid in drying.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Thin Layer Chromatography (TLC) Analysis
  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., in a 7:3 or 1:1 ratio) is a good starting point. The optimal ratio may need to be determined experimentally.

  • Procedure:

    • Dissolve small amounts of your crude product, pure hydroquinone, and pure this compound (if available as standards) in a suitable solvent (e.g., ethyl acetate).

    • Spot the solutions onto the baseline of the TLC plate.

    • Develop the plate in a chamber containing the mobile phase.

    • Visualize the spots under a UV lamp (254 nm).

  • Interpretation: Hydroquinone is more polar than this compound and will therefore have a lower Rf value (it will travel a shorter distance up the plate). Pure this compound should show a single spot with a higher Rf value. The presence of a spot corresponding to the hydroquinone standard in your product lane indicates contamination.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Hot 50% Ethanol rec_start->rec_dissolve rec_cool Cool to Room Temperature rec_dissolve->rec_cool rec_ice Cool in Ice Bath rec_cool->rec_ice rec_filter Vacuum Filtration rec_ice->rec_filter rec_wash Wash with Cold 50% Ethanol rec_filter->rec_wash rec_dry Dry Crystals rec_wash->rec_dry rec_product Pure Hydroquinone Diacetate rec_dry->rec_product extraction_workflow cluster_extraction Liquid-Liquid Extraction Workflow ext_start Crude Product in Organic Solvent ext_add_base Add 1M NaOH (aq) ext_start->ext_add_base ext_separate Separate Layers ext_add_base->ext_separate ext_organic Organic Layer (this compound) ext_separate->ext_organic ext_aqueous Aqueous Layer (Hydroquinone Salt) ext_separate->ext_aqueous ext_wash Wash with Water and Brine ext_organic->ext_wash ext_dry Dry with Na2SO4 ext_wash->ext_dry ext_evaporate Evaporate Solvent ext_dry->ext_evaporate ext_product Pure Hydroquinone Diacetate ext_evaporate->ext_product tlc_logic cluster_tlc TLC Analysis Logic tlc_spot Spot Crude Product, Hydroquinone (HQ), and this compound (HQDA) Standards on TLC Plate tlc_develop Develop Plate in Mobile Phase tlc_spot->tlc_develop tlc_visualize Visualize under UV Light tlc_develop->tlc_visualize tlc_observe Observe Spots tlc_visualize->tlc_observe tlc_pure Single Spot Matching HQDA Standard (Higher Rf) tlc_observe->tlc_pure Pure tlc_impure Two Spots Matching HQ and HQDA Standards (Lower and Higher Rf) tlc_observe->tlc_impure Impure

References

Technical Support Center: Fries Rearrangement of Hydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fries rearrangement of hydroquinone (B1673460) diacetate to synthesize 2,5-dihydroxyacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the Fries rearrangement of hydroquinone diacetate.

Issue 1: Low or No Yield of 2,5-Dihydroxyacetophenone

Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low or no yield in the Fries rearrangement of this compound can stem from several factors related to reagents, reaction conditions, and workup procedures.

Troubleshooting Steps:

  • Reagent Quality:

    • This compound: Ensure the starting material is pure and dry. The presence of unreacted hydroquinone or acetic anhydride (B1165640) can lead to side reactions.

    • Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): Use a fresh, anhydrous grade of the Lewis acid. Aluminum chloride is highly hygroscopic, and moisture will deactivate it, halting the reaction.[1] Ordinary commercial aluminum chloride can be used, but an excess may be needed to compensate for any inert ingredients.[1]

    • Solvent: If using a solvent, ensure it is anhydrous. Non-polar solvents tend to favor the formation of the ortho product.[2]

  • Reaction Conditions:

    • Insufficient Catalyst: A molar ratio of at least 3 moles of AlCl₃ per mole of this compound is recommended. A lower amount can diminish the yield.[1]

    • Improper Temperature Control: The reaction requires careful temperature management. A slow increase in temperature is crucial. The reaction mass should be heated to 110-120°C to initiate the evolution of hydrogen chloride, and then the temperature should be raised to and maintained at 160-165°C for approximately 3 hours.[1] Overheating can lead to charring and decomposition.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction for the slowing of hydrogen chloride evolution and a color change of the reaction mass to a pasty green, which indicates the reaction is nearing completion.[1] Extending the reaction time at 160-165°C may improve the yield.[1]

  • Workup Procedure:

    • Inefficient Quenching: The reaction mixture must be carefully quenched by pouring it onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex and precipitate the product.[1]

    • Product Loss During Isolation: The crude product should be collected by filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.[1]

Issue 2: Poor Selectivity (Formation of undesired isomers)

Question: My reaction is producing a mixture of isomers. How can I control the regioselectivity to favor the desired 2,5-dihydroxyacetophenone?

Answer: The Fries rearrangement is selective for ortho and para positions.[2] The formation of the desired ortho-acetylated product (2,5-dihydroxyacetophenone) over the para-isomer is influenced by temperature and solvent polarity.[2]

Troubleshooting Steps:

  • Temperature: Higher temperatures generally favor the formation of the ortho product, which is the thermodynamically more stable isomer due to the formation of a bidentate complex with the aluminum catalyst.[2] For the synthesis of 2,5-dihydroxyacetophenone, a reaction temperature of 160-165°C is recommended.[1][3] Lower temperatures tend to favor the para-substituted product under kinetic control.[2]

  • Solvent: Non-polar solvents favor the formation of the ortho product, while increasing solvent polarity can increase the proportion of the para product.[2] The reaction is often conducted without a solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the reaction mixture at different stages?

A1: Initially, the mixture of this compound and aluminum chloride is a powder. Upon heating to 110-120°C, the evolution of hydrogen chloride gas will begin. As the reaction proceeds at 160-165°C, the mass should become pasty in consistency and turn a green color.[1]

Q2: How can I monitor the progress of the reaction?

A2: The evolution of hydrogen chloride gas is a key indicator that the reaction is proceeding. The rate of gas evolution will slow down as the reaction nears completion.[1] Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting material, this compound.[4]

Q3: What are common side reactions and byproducts?

A3:

  • Incomplete reaction: This can lead to the presence of mono-acetylated hydroquinone in the final product.

  • Deacetylation: The harsh reaction conditions can sometimes lead to the removal of the acetyl group.

  • Charring/Decomposition: Overheating can cause the organic material to decompose, resulting in a dark, tarry reaction mixture and low yields.[1]

Q4: How should the crude product be purified?

A4: The crude 2,5-dihydroxyacetophenone can be purified by recrystallization. Suitable solvents include hot water or 95% ethanol (B145695).[1] Recrystallization from water may require a large volume, while ethanol is also an effective alternative.[1]

Q5: Are there any safety precautions I should be aware of?

A5:

  • The reaction should be conducted in a well-ventilated fume hood due to the evolution of corrosive hydrogen chloride gas. A gas-absorption trap is recommended.[1]

  • Anhydrous aluminum chloride reacts violently with water. Care should be taken to use dry glassware and reagents.

  • The quenching of the reaction with ice and water is exothermic and should be done cautiously.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2,5-Dihydroxyacetophenone

ParameterRecommended ValueSource
Reactant Ratio
This compound1 mole equivalent[1]
Anhydrous Aluminum Chloride>3 mole equivalents[1]
Temperature Profile
Initial Heating110-120°C (until HCl evolution begins)[1]
Reaction Temperature160-165°C[1][3]
Reaction Time ~3 hours[1]
Solvent Typically none[2]
Yield (Crude) 89-90%[1]
Yield (Recrystallized) 64-77%[1]

Experimental Protocols

Synthesis of 2,5-Dihydroxyacetophenone via Fries Rearrangement of this compound

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup:

    • In a dry 500-mL round-bottom flask, combine 50 g (0.257 mole) of dry this compound and 116 g (0.87 mole) of anhydrous aluminum chloride.

    • Fit the flask with an air condenser protected by a calcium chloride tube, connected to a gas-absorption trap.

  • Reaction Execution:

    • Place the flask in an oil bath and slowly heat from room temperature.

    • Over approximately 30 minutes, raise the oil bath temperature to 110-120°C. At this point, the evolution of hydrogen chloride should begin.

    • Slowly increase the temperature to 160-165°C and maintain it for about 3 hours. After about 2 hours, the evolution of hydrogen chloride will slow, and the reaction mixture will become a green, pasty mass.

  • Workup and Isolation:

    • Allow the flask to cool to room temperature.

    • Carefully add 350 g of crushed ice to the reaction mixture, followed by 25 mL of concentrated hydrochloric acid to decompose the excess aluminum chloride.

    • Collect the resulting solid product by filtration using a Büchner funnel.

    • Wash the solid with two 100-mL portions of cold water.

  • Purification:

    • The crude product can be recrystallized from approximately 4 L of hot water or 250 mL of 95% ethanol to yield green, silky needles.

Visualizations

Fries_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound and AlCl₃ heat1 Heat to 110-120°C (HCl evolution begins) start->heat1 heat2 Heat to 160-165°C (Maintain for ~3 hours) heat1->heat2 monitor Monitor Reaction (Gas evolution slows, color change to green) heat2->monitor cool Cool to Room Temperature monitor->cool quench Quench with Ice and HCl cool->quench filter Filter and Wash with Water quench->filter recrystallize Recrystallize from Ethanol or Water filter->recrystallize product Pure 2,5-Dihydroxyacetophenone recrystallize->product

Caption: Experimental workflow for the Fries rearrangement of this compound.

Troubleshooting_Logic cluster_reagents Reagent Check cluster_conditions Condition Check cluster_workup Workup Check start Low Yield Issue reagent_quality Check Purity and Anhydrous State of: - this compound - AlCl₃ - Solvent start->reagent_quality Start Here catalyst_amount Verify AlCl₃ Molar Ratio (>3 eq.) reagent_quality->catalyst_amount Reagents OK? temperature Review Temperature Profile (Slow ramp, 160-165°C hold) catalyst_amount->temperature time Confirm Reaction Time (~3 hours) temperature->time quenching Ensure Proper Quenching (Ice and HCl) time->quenching Conditions OK? isolation Review Isolation Technique (Filtration and Washing) quenching->isolation solution Optimize and Repeat isolation->solution Workup OK?

Caption: Troubleshooting decision tree for low yield in the Fries rearrangement.

References

Navigating the Fries Rearrangement: A Technical Support Center for Optimal Ortho/Para Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the Fries rearrangement to synthesize hydroxyaryl ketones, achieving optimal regioselectivity between ortho and para isomers is a critical challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, ensuring more predictable and efficient outcomes.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Mixture of ortho and para Isomers

Question: My Fries rearrangement is yielding a nearly inseparable mixture of ortho and para products. How can I favor the formation of one isomer over the other?

Answer: The regioselectivity of the Fries rearrangement is primarily dictated by the reaction temperature and the choice of solvent.[1][2] By carefully manipulating these parameters, you can significantly influence the product distribution.

Troubleshooting Steps:

  • Temperature Adjustment:

    • To Favor the para Isomer: Lowering the reaction temperature generally promotes the formation of the para product, which is the thermodynamically favored isomer.[3] Temperatures below 60°C are often optimal for maximizing the yield of the para isomer.

    • To Favor the ortho Isomer: Higher reaction temperatures favor the kinetically controlled ortho product. This is attributed to the formation of a more stable bidentate chelate complex between the ortho product and the Lewis acid catalyst.[3] Temperatures exceeding 160°C can significantly increase the proportion of the ortho isomer.

  • Solvent Polarity Modification:

    • To Favor the para Isomer: The use of polar solvents tends to increase the ratio of the para product. Polar solvents can solvate the acylium ion intermediate, allowing it to diffuse further from the aryl group and attack the less sterically hindered para position.

    • To Favor the ortho Isomer: Non-polar solvents favor the formation of the ortho product.[4] In a non-polar environment, the acylium ion is more likely to react within a solvent cage with the closer ortho position. In some cases, running the reaction without a solvent at high temperatures can also favor ortho acylation.[4]

Issue 2: Low Overall Yield of Hydroxyaryl Ketone

Question: I have managed to achieve the desired regioselectivity, but the overall yield of my product is disappointingly low. What are the likely causes and how can I improve it?

Answer: Low yields in the Fries rearrangement can stem from several factors, including substrate instability, catalyst issues, and the occurrence of side reactions.

Troubleshooting Steps:

  • Substrate Stability: The Fries rearrangement is often conducted under harsh conditions.[2] Ensure that your starting aryl ester is stable under strong Lewis acid and elevated temperature conditions. Esters with bulky or sensitive acyl or aryl groups may be prone to degradation.[5]

  • Catalyst Choice and Stoichiometry:

    • While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids like BF₃, TiCl₄, and SnCl₄ can be employed and may offer milder reaction conditions.[1] Brønsted acids such as HF and methanesulfonic acid are also viable alternatives.[1]

    • The reaction often requires more than a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with both the starting material and the product.[1]

  • Side Reactions:

    • Ester Cleavage: A common side reaction is the cleavage of the ester bond, leading to the formation of the corresponding phenol (B47542).[6] This can sometimes be mitigated by adjusting the reaction temperature and time.

    • Intermolecular Acylation: At higher concentrations, intermolecular acylation of the starting phenol (if present as an impurity or formed from ester cleavage) can occur, leading to undesired byproducts.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product decomposition from prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that governs the temperature-dependent selectivity in the Fries rearrangement?

A1: The selectivity is a result of a competition between kinetic and thermodynamic control. At lower temperatures, the reaction is under thermodynamic control, favoring the more stable para isomer. At higher temperatures, the reaction shifts to kinetic control. The ortho isomer, although sterically less favored, can form a stable six-membered chelate ring with the Lewis acid catalyst through the hydroxyl group and the carbonyl oxygen. This chelation stabilizes the transition state leading to the ortho product, making its formation faster at elevated temperatures.

Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the Fries rearrangement?

A2: Electron-donating groups on the aromatic ring generally facilitate the reaction and are favored, as they activate the ring towards electrophilic substitution by the acylium ion.[4] Conversely, electron-withdrawing or meta-directing groups can deactivate the ring, leading to lower yields or even preventing the reaction from occurring.[5]

Q3: Are there milder alternatives to the traditional Lewis acid-catalyzed Fries rearrangement?

A3: Yes, several variations have been developed. The photo-Fries rearrangement utilizes UV light to induce the rearrangement, often proceeding through a radical mechanism. The anionic Fries rearrangement involves the use of a strong base to effect an ortho-specific rearrangement. Additionally, solid acid catalysts, such as zeolites, have been explored as more environmentally friendly and reusable alternatives to homogeneous Lewis acids.[1][6]

Data Presentation

The following tables summarize the effect of temperature and solvent on the ortho/para selectivity for various substrates.

Table 1: Effect of Temperature on the Fries Rearrangement of 2-Fluorophenyl Acetate in Monochlorobenzene [7]

EntryTemperature (°C)ortho:para RatioTotal Yield (%)
1401.0 : 2.1345
2601.0 : 1.8565
3801.0 : 1.5480
41002.84 : 1.088
51203.03 : 1.092
61501.95 : 1.075
71701.72 : 1.062

Table 2: General Effect of Reaction Conditions on Selectivity in the Fries Rearrangement of Aryl Acetates and Benzoates [8]

SubstrateConditionMajor Productpara:ortho Ratio
Phenyl AcetateHigh Temperature, No SolventorthoLow
Phenyl AcetateLow Temperature, Polar Solvent (Nitrobenzene)paraHigh
Phenyl BenzoateHigh Temperature, No SolventorthoHigher than acetate
Phenyl BenzoateLow Temperature, Polar Solvent (Nitrobenzene)paraHigher than acetate
m-Cresyl AcetateHigh Temperature, No Solventortho & paraMixture
p-Cresyl AcetateHigh or Low TemperatureorthoExclusive

Experimental Protocols

Protocol 1: General Procedure for Favoring the para-Hydroxyaryl Ketone

Objective: To maximize the yield of the para isomer.

Materials:

  • Aryl ester (1.0 eq)

  • Lewis acid (e.g., AlCl₃, 1.1 - 2.5 eq)

  • Polar solvent (e.g., nitrobenzene, carbon disulfide)

  • Ice-water bath

  • Hydrochloric acid (concentrated)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the aryl ester in the polar solvent.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly add the Lewis acid in portions, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at a low temperature (typically between room temperature and 60 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Favoring the ortho-Hydroxyaryl Ketone

Objective: To maximize the yield of the ortho isomer.

Materials:

  • Aryl ester (1.0 eq)

  • Lewis acid (e.g., AlCl₃, 1.1 - 2.5 eq)

  • Non-polar solvent (e.g., carbon disulfide, or no solvent)

  • Heating mantle or oil bath

  • Hydrochloric acid (concentrated)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the aryl ester and the non-polar solvent (if used).

  • Catalyst Addition: Add the Lewis acid in portions at room temperature.

  • Heating: Heat the reaction mixture to a high temperature (typically >160 °C). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

FriesRearrangementWorkflow cluster_start Starting Point cluster_conditions Reaction Conditions cluster_products Products cluster_analysis Analysis & Troubleshooting Start Aryl Ester Temp Temperature Start->Temp Select Solvent Solvent Start->Solvent Select Ortho ortho-Hydroxyaryl Ketone Temp->Ortho High Temp (>160°C) Para para-Hydroxyaryl Ketone Temp->Para Low Temp (<60°C) Solvent->Ortho Non-polar Solvent->Para Polar Analysis Analyze o/p Ratio (TLC, GC, NMR) Ortho->Analysis Para->Analysis Troubleshoot Troubleshoot Yield/Selectivity Analysis->Troubleshoot Unsatisfactory? Troubleshoot->Temp Adjust Troubleshoot->Solvent Adjust

Caption: Workflow for optimizing ortho/para selectivity in the Fries rearrangement.

FriesSelectivityLogic cluster_params Controlling Parameters cluster_mechanism Governing Principles cluster_outcome Favored Isomer HighT High Temperature Kinetic Kinetic Control (Chelate Stabilization) HighT->Kinetic LowT Low Temperature Thermodynamic Thermodynamic Control (Steric Accessibility) LowT->Thermodynamic NonPolarS Non-polar Solvent NonPolarS->Kinetic PolarS Polar Solvent PolarS->Thermodynamic Ortho ortho-Product Kinetic->Ortho Para para-Product Thermodynamic->Para

Caption: Logical relationships governing ortho vs. para selectivity.

References

"side reactions of hydroquinone diacetate under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydroquinone (B1673460) diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and stability of hydroquinone diacetate, particularly concerning its side reactions under acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic or basic conditions?

Under both acidic and basic conditions, the primary reaction of this compound is hydrolysis of the ester linkages. This initially yields hydroquinone monoacetate and subsequently hydroquinone, with the release of two molecules of acetic acid.

However, the resulting hydroquinone is susceptible to further reactions, which constitute the main side reactions observed. Under basic conditions, in the presence of oxygen, hydroquinone can oxidize to form colored byproducts such as p-benzoquinone and can also polymerize.[1]

Q2: What are the expected side products when working with this compound in a basic solution?

In basic solutions, particularly when exposed to air (oxygen), this compound will first hydrolyze to hydroquinone. This hydroquinone can then be readily oxidized to p-benzoquinone. Further reactions can lead to the formation of a hydroquinone polymer.[1] The solution may develop a color, typically yellow to brown, indicating the formation of these oxidation and polymerization products.

Q3: Are there any specific side reactions to be aware of under acidic conditions?

Under acidic conditions, the main reaction is the hydrolysis of the ester bonds to form hydroquinone and acetic acid. While hydroquinone is more stable to oxidation under acidic conditions compared to basic conditions, prolonged exposure to strong acids and heat can still lead to some degradation, although specific side products other than hydroquinone are not well-documented in publicly available literature. It is crucial to monitor for any color change in the solution, which would indicate degradation.

Q4: My solution containing this compound turned yellow/brown. What does this indicate?

A yellow or brown coloration is a strong indicator of the degradation of this compound. This is typically due to the formation of p-benzoquinone and subsequent polymerization products resulting from the oxidation of hydroquinone, which is formed upon the hydrolysis of this compound. This process is more rapid under basic conditions and in the presence of oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Solution (Yellow/Brown) Hydrolysis of this compound to hydroquinone, followed by oxidation to p-benzoquinone and polymerization products. This is accelerated by basic pH, presence of oxygen, and light exposure.- Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use deoxygenated solvents. - Protect the solution from light by using amber glassware or covering the reaction vessel with aluminum foil. - If possible, maintain a neutral or slightly acidic pH.
Precipitate Formation Formation of insoluble hydroquinone polymer or other degradation products.[1]- Analyze the precipitate to confirm its identity. - Adjust reaction conditions (e.g., lower pH, exclude oxygen) to prevent its formation. - If the precipitate is a desired intermediate, isolate and characterize it. Otherwise, consider it a sign of significant degradation.
Inconsistent Experimental Results Degradation of this compound leading to variable concentrations of the active compound and the presence of interfering byproducts.- Prepare solutions of this compound fresh for each experiment. - Implement a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of this compound and detect the formation of degradation products throughout the experiment.
Unexpected Peaks in Chromatogram (e.g., HPLC) Presence of degradation products such as hydroquinone, p-benzoquinone, or hydroquinone monoacetate.- Perform forced degradation studies (see Experimental Protocols section) to generate and identify potential degradation products. - Use reference standards of potential degradants for peak identification. - Adjust chromatographic conditions to achieve better separation of the parent compound and its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound under various stress conditions.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution, neutralize with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours), monitoring for color change.

    • Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 105°C) for a set duration.

    • Alternatively, heat the stock solution at a specified temperature (e.g., 60°C).

    • Dissolve/dilute the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to direct sunlight or a photostability chamber for a defined period.

    • Analyze the solution by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent peak and any new peaks to aid in identification.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen orthophosphate, pH adjusted to 4.0) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be a 70:30 (v/v) mixture of buffer and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Data Presentation

Table 1: Summary of Potential Side Reactions and Products

ConditionPrimary ReactionKey Side ProductsObservable Changes
Acidic HydrolysisHydroquinone, Acetic AcidMinimal color change initially.
Basic Hydrolysis & OxidationHydroquinone, Acetic Acid, p-Benzoquinone, Hydroquinone Polymer[1]Yellow to brown discoloration, potential precipitate formation.

Visualizations

Hydrolysis_Pathway HD This compound HM Hydroquinone Monoacetate HD->HM + H2O (- Acetic Acid) H Hydroquinone HD->H + 2 H2O (- 2 Acetic Acid) HM->H + H2O (- Acetic Acid) AA Acetic Acid Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation & Polymerization (Basic Conditions) HD This compound H Hydroquinone HD->H Acidic or Basic Conditions BQ p-Benzoquinone H->BQ + O2 Polymer Polymer H->Polymer BQ->Polymer

References

"stability and proper storage conditions for hydroquinone diacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of hydroquinone (B1673460) diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid hydroquinone diacetate?

A1: Solid this compound should be stored in a tightly sealed container under an inert atmosphere at room temperature.[1][2][3] Some suppliers recommend refrigerated storage (below 4°C/39°F).[2] It is crucial to protect it from moisture and strong oxidizing agents.[2][4]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is recommended to store them at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[5]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the ester linkages. This process can be catalyzed by acids or bases, leading to the formation of hydroquinone monoacetate and subsequently hydroquinone. Hydroquinone itself is susceptible to oxidation, forming p-benzoquinone and other colored degradation products, especially in the presence of light and oxygen.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively documented in the provided search results, its precursor, hydroquinone, is known to be light-sensitive and can oxidize. Therefore, it is best practice to protect this compound from light during storage and handling to prevent potential degradation.

Q5: What are some signs of degradation to look for?

A5: Degradation of this compound may be indicated by a change in the physical appearance of the solid, such as discoloration (e.g., turning yellowish or brownish), or a change in its melting point. For solutions, the appearance of color or the formation of precipitates can signify degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Compound Oxidation due to improper storage (exposure to air, light, or moisture).Discard the product if significant discoloration is observed. Ensure future storage is in a tightly sealed container with an inert atmosphere, protected from light.
Precipitate in Solution Poor solubility at the storage temperature or degradation leading to insoluble products.Warm the solution gently and sonicate to attempt redissolution.[5] If the precipitate does not dissolve, it may be a degradation product, and a fresh solution should be prepared.
Unexpected Experimental Results Degradation of the compound leading to lower potency or the presence of interfering substances.Verify the purity of the this compound using a suitable analytical method like HPLC. Prepare fresh solutions from a new or properly stored stock.
Inconsistent Results Between Batches Variation in the stability of different batches or improper handling of one batch.Perform a side-by-side comparison of the batches using a stability-indicating analytical method. Review handling and storage procedures for any discrepancies.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Duration Reference
SolidInert atmosphere, tightly sealed containerRoom TemperatureLong-term[1][3]
SolidTightly sealed container, inert atmosphereRefrigerated (Below 4°C/39°F)Long-term[2]
Stock SolutionTightly sealed vial-20°CUp to 1 month[5]
Stock SolutionTightly sealed vial-80°CUp to 6 months[5]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 1 hour), taking aliquots at regular intervals (e.g., every 20 minutes).

    • Neutralize the aliquots with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Incubate at 60°C for a specified period (e.g., 1 hour), taking aliquots at regular intervals.

    • Neutralize the aliquots with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the mixture at room temperature for a specified period, monitoring for degradation.

  • Thermal Degradation:

    • Expose the solid this compound to dry heat (e.g., 100°C) for a defined period.

    • Also, heat the stock solution under reflux at a specified temperature.

  • Photostability:

    • Expose the solid compound and the stock solution in a photochemically inert transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be protected from light.

3. Sample Analysis:

  • Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products (hydroquinone monoacetate, hydroquinone, and p-benzoquinone).

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Identify and, if possible, quantify the major degradation products.

Visualizations

DegradationPathway HD This compound HM Hydroquinone Monoacetate HD->HM Hydrolysis (Acid/Base) H Hydroquinone HM->H Hydrolysis (Acid/Base) BQ p-Benzoquinone H->BQ Oxidation (Light, Air) DP Further Degradation Products BQ->DP

Caption: Degradation pathway of this compound.

TroubleshootingWorkflow start Unexpected Experimental Result check_purity Check Purity of This compound (e.g., HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage Yes new_lot Use New Lot of Compound is_pure->new_lot No storage_ok Are conditions correct? check_storage->storage_ok prepare_fresh Prepare Fresh Solution storage_ok->prepare_fresh No re_evaluate Re-evaluate Experimental Protocol storage_ok->re_evaluate Yes end Problem Resolved prepare_fresh->end new_lot->end re_evaluate->end

Caption: Troubleshooting workflow for unexpected results.

References

"challenges in the crystallization of 2,5-dihydroxyacetophenone from Fries rearrangement"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 2,5-dihydroxyacetophenone synthesized via the Fries rearrangement of hydroquinone (B1673460) diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the Fries rearrangement of hydroquinone diacetate?

A1: The primary impurities can include unreacted this compound, the starting material hydroquinone (if hydrolysis occurs), and potentially the ortho-rearranged isomer. The reaction's selectivity between the desired para-product (2,5-dihydroxyacetophenone) and the ortho-product is influenced by reaction conditions such as temperature and solvent polarity.[1]

Q2: My crude 2,5-dihydroxyacetophenone product has a greenish tint. Is this normal, and how can I remove the color?

A2: A greenish color in the crude product is a commonly observed phenomenon.[2] This can be due to the formation of colored byproducts or oxidation of the phenolic compounds. Purification through recrystallization, sometimes with the addition of activated carbon (charcoal), can help in obtaining a purer, less colored product. However, be cautious with the amount of charcoal as it can adsorb the desired product, leading to lower yields.

Q3: What are the recommended solvents for the recrystallization of 2,5-dihydroxyacetophenone?

A3: The most commonly cited and effective solvents for the recrystallization of 2,5-dihydroxyacetophenone are water and 95% ethanol.[2] Water is a good choice due to the polar nature of the dihydroxyphenone, but it may require a large volume. Ethanol is also a suitable solvent and may be more convenient in terms of the required volume.

Q4: What is a typical yield for the synthesis and crystallization of 2,5-dihydroxyacetophenone?

A4: The reported yields for the Fries rearrangement of this compound to 2,5-dihydroxyacetophenone can vary. Crude product yields are often high, in the range of 89-90%.[2] After recrystallization, the yield of the pure product is typically in the range of 64-77%.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crystalline Product - Incomplete reaction.- Ensure the reaction is heated for a sufficient duration at the correct temperature to drive it to completion.
- Loss of product during work-up and filtration.- Ensure the product is fully precipitated before filtration. Use cold washing solvents to minimize dissolution of the product.
- Use of excess recrystallization solvent.- Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product "Oils Out" During Crystallization - The solution is too supersaturated.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
- The presence of significant impurities lowers the melting point of the mixture.- Attempt to purify the crude product by other means (e.g., column chromatography) before recrystallization.
- The cooling rate is too fast.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Formation of Very Fine Powder Instead of Needles - The solution was cooled too rapidly.- Slow down the cooling process. A slower cooling rate allows for the growth of larger, more well-defined crystals.
- Agitation during the initial stages of crystallization.- Avoid disturbing the solution as crystals begin to form.
Crystals Do Not Form Upon Cooling - The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the product and then attempt to cool again.
- The solution is supersaturated but lacks nucleation sites.- Try scratching the inside of the flask with a glass rod or adding a seed crystal of 2,5-dihydroxyacetophenone.
Persistent Green or Dark Color in Crystals - Presence of colored impurities or oxidation products.- During recrystallization, add a small amount of activated charcoal to the hot solution and filter it hot before cooling.
- Exposure to air and light.- Minimize exposure of the product to air and light, especially during work-up and storage.

Data Presentation

Parameter Value Reference
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Melting Point 202-203 °C[2]
Appearance Green, silky needles[2]
Crude Yield 89-90%[2]
Recrystallized Yield 64-77%[2]
Recrystallization Solvents Water, 95% Ethanol[2]

Experimental Protocols

Synthesis of 2,5-Dihydroxyacetophenone via Fries Rearrangement

  • Materials:

    • This compound (50 g, 0.257 mole)

    • Anhydrous aluminum chloride (116 g, 0.87 mole)

    • Crushed ice

    • Concentrated hydrochloric acid

    • Water

    • 95% Ethanol

  • Procedure:

    • In a dry 500-mL round-bottomed flask equipped with an air condenser and a gas-absorption trap, combine finely powdered this compound and anhydrous aluminum chloride.

    • Place the flask in an oil bath and slowly heat from room temperature. Over approximately 30 minutes, raise the temperature to 110–120 °C, at which point the evolution of hydrogen chloride gas should begin.

    • Slowly increase the temperature to 160–165 °C and maintain it for about 3 hours. The reaction mixture will become pasty and assume a green color.

    • After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully decompose the excess aluminum chloride by adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.

    • Collect the resulting solid product by suction filtration on a Büchner funnel and wash it with two 100-mL portions of cold water. The crude product should weigh approximately 35 g.

  • Crystallization:

    • From Water: Dissolve the crude product in approximately 4 liters of hot water. If necessary, add a small amount of activated charcoal and filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the green, silky needles by filtration.

    • From Ethanol: Alternatively, dissolve the crude product in approximately 250 mL of hot 95% ethanol. Follow the same procedure of hot filtration (if needed) and slow cooling to obtain the purified crystals.

Visualizations

Fries_Rearrangement cluster_reactants Reactants cluster_reaction Fries Rearrangement cluster_products Products & Byproducts Hydroquinone\ndiacetate Hydroquinone diacetate Intermediate\nComplex Intermediate Complex Hydroquinone\ndiacetate->Intermediate\nComplex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate\nComplex 2,5-Dihydroxyacetophenone 2,5-Dihydroxy- acetophenone (Desired Product) Intermediate\nComplex->2,5-Dihydroxyacetophenone Byproducts Potential Byproducts: - Unreacted Starting Material - Ortho-isomer - Hydrolysis Products Intermediate\nComplex->Byproducts

Caption: Fries Rearrangement for 2,5-Dihydroxyacetophenone Synthesis.

Crystallization_Troubleshooting cluster_solutions Troubleshooting Steps start Crude Product (Post-Workup) dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystals Formed cool->crystals no_crystals No Crystals Formed cool->no_crystals Issue oiling_out Product Oils Out cool->oiling_out Issue fine_powder Fine Powder Forms cool->fine_powder Issue filter Filter and Dry Pure Product crystals->filter concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate seed Add Seed Crystal or Scratch Flask no_crystals->seed reheat Reheat, Add More Solvent, Cool Slower oiling_out->reheat cool_slower Cool Even Slower, Avoid Agitation fine_powder->cool_slower concentrate->cool seed->cool reheat->cool cool_slower->cool

Caption: Troubleshooting Workflow for Crystallization Issues.

References

"minimizing charring during the Fries rearrangement of hydroquinone diacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing charring during the Fries rearrangement of hydroquinone (B1673460) diacetate.

Troubleshooting Guide: Minimizing Charring

Charring, the formation of black, insoluble tar-like substances, is a common issue in the Fries rearrangement, often leading to reduced yields and purification difficulties. This guide addresses the primary causes of charring and provides systematic solutions.

Problem 1: Reaction mixture is charring, turning black or dark brown.

Potential Cause Troubleshooting Steps
Localized Overheating Ensure the reaction flask is not in direct contact with the heating element. Use a heating mantle with an oil or sand bath for uniform temperature distribution.[1] Stir the reaction mixture vigorously to ensure even heat distribution.
High Reaction Temperature While high temperatures (above 160°C) can favor the formation of the ortho-isomer, they also significantly increase the likelihood of side reactions and decomposition, leading to charring.[2][3] Consider lowering the reaction temperature. For the Fries rearrangement of hydroquinone diacetate, a temperature range of 160–165°C has been reported to give good yields.[4] If the desired product is the para-isomer, lower temperatures (below 60°C) are generally favored.[3][5]
Reactive Lewis Acid Catalyst Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can also promote side reactions and charring, especially at high concentrations and temperatures.[2][6]
- Optimize Catalyst Amount: Use the minimum effective amount of the Lewis acid. For this compound, approximately 3 moles of AlCl₃ per mole of the ester have been recommended; a lower amount can diminish the yield.[1]
- Consider Milder Catalysts: Explore alternative, less aggressive catalysts that can perform the rearrangement under milder conditions.[2][6][7] Options include zinc powder, bismuth triflate, and strong Brønsted acids like methanesulfonic acid.[2][6][8]
Presence of Impurities Impurities in the this compound or the solvent can act as catalysts for polymerization or decomposition reactions, contributing to charring.
- Use High-Purity Starting Materials: Ensure the this compound is pure and dry.[1]
- Use Anhydrous Conditions: The reaction is sensitive to moisture. Use a dry flask and protect the reaction from atmospheric moisture with a drying tube.[1]
Reaction Time Prolonged reaction times, especially at high temperatures, can lead to the degradation of the starting material and product.
- Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed or when significant side product formation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of charring in the Fries rearrangement of this compound?

A1: The primary cause of charring is often localized overheating or excessively high reaction temperatures.[1] The use of a strong Lewis acid like aluminum chloride under harsh conditions can also lead to decomposition and the formation of tarry byproducts.[2][6]

Q2: How can I control the reaction temperature to avoid charring?

A2: To prevent charring, it is crucial to maintain uniform and controlled heating. Using a heating mantle with an oil or sand bath is highly recommended over direct heating.[1] Vigorous stirring is also essential to distribute heat evenly throughout the reaction mixture. A temperature of 160-165°C has been successfully used for the Fries rearrangement of this compound.[4]

Q3: Are there alternative catalysts to aluminum chloride that are less likely to cause charring?

A3: Yes, several milder catalysts can be used to minimize charring. These include other Lewis acids like zinc powder and bismuth triflate, as well as strong Brønsted acids such as methanesulfonic acid.[2][6][8] These alternatives may require different reaction conditions, so it is advisable to consult the relevant literature.

Q4: Does the choice of solvent affect charring?

A4: While the Fries rearrangement can be performed without a solvent, the choice of solvent can influence the reaction.[2] Non-polar solvents tend to favor the formation of the ortho-product.[2][3] However, the solvent's purity is critical, as impurities can contribute to side reactions and charring. Running the reaction under solvent-free conditions can sometimes be an effective strategy to avoid solvent-related impurities.

Q5: How do I know if my starting material is pure enough?

A5: It is recommended to use this compound of high purity. You can check the purity by measuring its melting point or using analytical techniques like NMR or chromatography. If necessary, recrystallize the starting material before use.

Q6: What is the appropriate workup procedure to remove any char that has formed?

A6: After the reaction is complete, the mixture is typically cooled and then carefully quenched with crushed ice and concentrated hydrochloric acid.[1] The resulting solid, which may contain the product and some char, is collected by filtration. Purification can then be achieved by recrystallization from a suitable solvent, such as water or ethanol (B145695), which will help to separate the desired product from the insoluble char.[1]

Data Presentation

Table 1: Reaction Conditions for the Fries Rearrangement of this compound

ReactantCatalyst (equivalents)Temperature (°C)SolventYield (%)Reference
This compoundAlCl₃ (~3.4)160-165None64-77Organic Syntheses[1]
This compound, HydroquinoneAnhydrous AlCl₃Not specifiedNot specified54Organic Syntheses[1]

Table 2: General Effect of Temperature on Product Distribution in Fries Rearrangement

TemperatureFavored IsomerRationaleReference
Low (<60°C)paraKinetically controlled[5]
High (>160°C)orthoThermodynamically controlled (more stable bidentate complex with catalyst)[2][3]

Experimental Protocols

Key Experiment: Fries Rearrangement of this compound to 2,5-Dihydroxyacetophenone

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.280 (1955); Vol. 28, p.42 (1948).

Materials:

  • Dry this compound (50 g, 0.257 mole)

  • Anhydrous aluminum chloride (116 g, 0.87 mole)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Deionized water

  • Ethanol (for recrystallization, optional)

Equipment:

  • 500-mL round-bottomed flask (dry)

  • Mortar and pestle

  • Air condenser

  • Calcium chloride drying tube

  • Gas-absorption trap

  • Heating mantle with an oil bath

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a mortar, finely powder the dry this compound and anhydrous aluminum chloride.

  • Transfer the powdered mixture to a dry 500-mL round-bottomed flask.

  • Fit the flask with an air condenser protected by a calcium chloride tube, and connect the top of the condenser to a gas-absorption trap to handle the evolving hydrogen chloride gas.

  • Place the flask in an oil bath, ensuring it does not touch the bottom to prevent localized charring.[1]

  • Slowly heat the oil bath. The evolution of hydrogen chloride should begin when the oil temperature reaches 110–120°C.

  • Gradually raise the temperature to 160–165°C and maintain it for approximately 3 hours. The evolution of hydrogen chloride should subside after about 2 hours.

  • After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully decompose the excess aluminum chloride by adding 350 g of crushed ice to the reaction mixture, followed by 25 mL of concentrated hydrochloric acid.

  • Collect the resulting solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with two 100-mL portions of cold water.

  • The crude product can be purified by recrystallization from approximately 4 L of water or 250 mL of 95% ethanol to yield 2,5-dihydroxyacetophenone.[1]

Visualizations

Charring_Mitigation_Workflow Workflow for Minimizing Charring start Experiment Start: Fries Rearrangement of This compound observe_charring Observe Charring? start->observe_charring no_charring No Charring: Proceed with Workup observe_charring->no_charring No troubleshoot Troubleshooting Steps observe_charring->troubleshoot Yes workup Purification of Product no_charring->workup temp Check & Adjust Temperature troubleshoot->temp heating Ensure Uniform Heating (Oil Bath) troubleshoot->heating catalyst Evaluate Catalyst troubleshoot->catalyst purity Check Starting Material Purity troubleshoot->purity temp->workup heating->workup catalyst->workup purity->workup

Caption: A workflow for troubleshooting and minimizing charring.

Reaction_Parameter_Relationships Reaction Parameters vs. Charring temp Reaction Temperature charring Likelihood of Charring temp->charring Increases with higher temp. catalyst Catalyst Activity catalyst->charring Increases with stronger Lewis acids heating Heating Method heating->charring Increases with localized heating

References

Validation & Comparative

A Comparative Guide to the Acetylation of Hydroquinone: Acetic Anhydride vs. Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical step in chemical synthesis. This guide provides an objective comparison of acetic anhydride (B1165640) and acetyl chloride for the acetylation of hydroquinone (B1673460), supported by experimental data and detailed protocols.

The acetylation of hydroquinone to form hydroquinone diacetate is a fundamental transformation in organic synthesis, often employed for protecting the hydroxyl groups or for the synthesis of various intermediates. Both acetic anhydride and acetyl chloride are common reagents for this purpose, each presenting distinct advantages and disadvantages in terms of reactivity, safety, and yield.

Performance Comparison: Reactivity and Efficiency

Acetyl chloride is generally a more reactive acetylating agent than acetic anhydride.[1] This heightened reactivity often translates to shorter reaction times. However, it also leads to the formation of corrosive hydrogen chloride (HCl) gas as a byproduct, which requires careful handling and neutralization.[1] Acetic anhydride, while less reactive, offers a milder reaction profile and produces acetic acid, a less corrosive and more easily managed byproduct.[1]

A comparative study on the acetylation of various phenols using zinc chloride as a catalyst under solvent-free conditions at room temperature highlights the performance differences between the two reagents. While hydroquinone was not a substrate in this specific study, the data for other phenols provides valuable insights into the expected relative performance.

SubstrateAcetylating AgentTime (min)Yield (%)
PhenolAcetic Anhydride6094
PhenolAcetyl Chloride1096
p-CresolAcetic Anhydride7593
p-CresolAcetyl Chloride1295
p-NitrophenolAcetic Anhydride12090
p-NitrophenolAcetyl Chloride2594
Data sourced from "Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature".

As the data indicates, acetyl chloride consistently achieves high yields in significantly shorter reaction times for the acetylation of phenols.[1]

Experimental Protocols

Below are detailed experimental protocols for the acetylation of hydroquinone using both acetic anhydride and acetyl chloride.

Protocol 1: Acetylation of Hydroquinone with Acetic Anhydride

This protocol describes the acid-catalyzed acetylation of hydroquinone.

Materials:

  • Hydroquinone (1.0 mole, 110 g)

  • Acetic Anhydride (2.02 moles, 190.3 ml)

  • Concentrated Sulfuric Acid (1 drop)

  • Crushed Ice (approx. 800 ml)

  • Water

Procedure:

  • In a 1-liter Erlenmeyer flask, combine hydroquinone and acetic anhydride.

  • Add one drop of concentrated sulfuric acid to the mixture and stir gently. The mixture will warm up rapidly as the hydroquinone dissolves.

  • After 5 minutes, pour the clear solution onto approximately 800 ml of crushed ice.

  • Collect the resulting white crystalline solid by filtration using a Büchner funnel.

  • Wash the solid with 1 liter of water.

  • Press the filter cake to remove excess water and dry the product to a constant weight.

This procedure typically yields 186–190 g (96–98%) of nearly pure this compound with a melting point of 121–122°C.[1][2]

Protocol 2: Acetylation of Hydroquinone with Acetyl Chloride

This protocol utilizes a basic medium for the acetylation of hydroquinone.

Materials:

Procedure:

  • Dissolve hydroquinone in a solution of sodium hydroxide in water.

  • With ice-cooling (0°C), add a solution of acetyl chloride in tetrahydrofuran dropwise to the hydroquinone solution.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Pour the reaction mixture into 1 liter of water.

  • Filter the formed crystals and dissolve them in chloroform.

  • Wash the chloroform solution with a dilute sodium hydroxide solution to remove any unreacted hydroquinone.

  • After removal of the solvent, recrystallize the residue from a water/ethanol mixture to yield 175 g of this compound with a melting point of 121°-122.5° C.[3]

Visualizing the Workflow and Reaction

Experimental Workflow for Hydroquinone Acetylation

G cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Hydroquinone Hydroquinone ReactionMixture Reaction Mixture Hydroquinone->ReactionMixture AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionMixture or AcetylChloride Acetyl Chloride AcetylChloride->ReactionMixture Workup Work-up (Quenching, Extraction) ReactionMixture->Workup CrudeProduct Crude Hydroquinone Diacetate Workup->CrudeProduct PurifiedProduct Purified Hydroquinone Diacetate CrudeProduct->PurifiedProduct Purification

Caption: General workflow for the acetylation of hydroquinone.

Logical Relationship of Reagent Choice and Outcomes

G cluster_ac Acetyl Chloride cluster_aa Acetic Anhydride ReagentChoice Choice of Acetylating Agent AC_Reactivity High Reactivity ReagentChoice->AC_Reactivity AA_Reactivity Lower Reactivity ReagentChoice->AA_Reactivity AC_Time Shorter Reaction Time AC_Reactivity->AC_Time AC_Byproduct HCl Byproduct (Corrosive) AC_Reactivity->AC_Byproduct AA_Time Longer Reaction Time AA_Reactivity->AA_Time AA_Byproduct Acetic Acid Byproduct (Less Corrosive) AA_Reactivity->AA_Byproduct AA_Handling Easier Handling AA_Byproduct->AA_Handling

Caption: Key considerations in selecting an acetylating agent.

Conclusion

The choice between acetic anhydride and acetyl chloride for the acetylation of hydroquinone depends on the specific requirements of the synthesis.

  • Acetyl chloride is the preferred reagent for rapid reactions where high throughput is desired, and the experimental setup can safely manage the evolution of HCl gas.

  • Acetic anhydride is a more suitable choice for applications where milder reaction conditions are necessary, and ease of handling and byproduct removal are priorities. It is also often favored for its lower cost and cleaner reaction profiles.[4]

For many laboratory and industrial applications, the advantages of acetic anhydride in terms of safety, cost, and waste management often outweigh the faster reaction times offered by acetyl chloride.

References

A Comparative Guide to Analytical Methods for Determining Hydroquinone Diacetate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of purity for hydroquinone (B1673460) diacetate, a key intermediate in various chemical syntheses. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines the principles, experimental protocols, and performance characteristics of four common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry (post-hydrolysis), and Titrimetry (post-hydrolysis).

Comparison of Analytical Methods

The following table summarizes the key performance indicators for each analytical method, allowing for a direct comparison to aid in the selection of the most suitable technique for your specific laboratory and application needs.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry (post-hydrolysis)Titrimetry (post-hydrolysis)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of UV absorbance of hydroquinone after alkaline hydrolysis of the diacetate.Volumetric analysis of hydroquinone (after hydrolysis) or acetate (B1210297) (after saponification).
Specificity High (can separate the main compound from structurally similar impurities).High (excellent separation for volatile impurities).Moderate (potential for interference from other UV-absorbing species).Low (susceptible to interference from other acidic or basic impurities).
Sensitivity High (LOD and LOQ in the µg/mL to ng/mL range).[1][2]High (can detect trace levels of volatile impurities).Moderate (LOD and LOQ typically in the µg/mL range).[1]Low (generally suitable for assay of the major component).
Precision (%RSD) Typically < 2%.[2]Typically < 5%.Typically < 2%.Typically < 1%.
Accuracy (% Recovery) 98-102%.[2]95-105% (dependent on sample volatility).98-102% (dependent on hydrolysis efficiency).98-102% (dependent on saponification efficiency).
Linearity (r²) > 0.999.[1][2]> 0.99.> 0.999.[1]Not Applicable.
Analysis Time 15-30 minutes per sample.10-20 minutes per sample.~1-2 hours (including hydrolysis).~30-60 minutes (including saponification).
Instrumentation Cost High.High.Low.Low.
Solvent Consumption Moderate to High.Low.Low.Moderate.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is highly specific and allows for the simultaneous determination of hydroquinone diacetate and its potential impurities, such as hydroquinone and hydroquinone monoacetate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for optimal separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of this compound is calculated by comparing the peak area of the analyte in the sample to the peak area of the reference standard. Impurities can be quantified using their respective reference standards or by area normalization, assuming a similar response factor.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for detecting residual solvents and other volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Data acquisition and processing software

Reagents:

  • Methanol or another suitable solvent (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol. Create a series of working standards by dilution.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the same solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Mode: Split

  • Analysis: Inject the prepared solutions into the GC.

  • Calculation: Determine the purity by comparing the peak area of this compound in the sample to the standard. Impurity levels are calculated based on their peak areas relative to the main peak.

UV-Vis Spectrophotometry (after Alkaline Hydrolysis)

This method involves the conversion of this compound to hydroquinone, which has a distinct UV absorbance. It is a cost-effective method for assaying the total hydroquinone content.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Reagents:

  • Sodium hydroxide (B78521) solution (e.g., 1 M)

  • Hydrochloric acid solution (e.g., 1 M)

  • Methanol (UV grade)

  • Hydroquinone reference standard

Procedure:

  • Hydrolysis (Saponification):

    • Accurately weigh the this compound sample and dissolve it in a known volume of methanol.

    • Add a specific volume of sodium hydroxide solution and heat the mixture (e.g., in a water bath at 60 °C for 30 minutes) to ensure complete hydrolysis.

    • Cool the solution and neutralize it with hydrochloric acid.

  • Standard Solution Preparation: Prepare a series of hydroquinone standard solutions in the same final matrix as the hydrolyzed sample.

  • Measurement:

    • Measure the absorbance of the hydrolyzed sample solution and the standard solutions at the wavelength of maximum absorbance for hydroquinone (approximately 290 nm).

  • Calculation: Construct a calibration curve from the standard solutions and determine the concentration of hydroquinone in the hydrolyzed sample. Calculate the purity of the original this compound based on the stoichiometry of the hydrolysis reaction.

Titrimetry (after Saponification)

This classical method determines the purity of this compound by quantifying the amount of alkali consumed during the saponification of the ester groups.

Instrumentation:

  • Burette, pipettes, and flasks

  • Magnetic stirrer

Reagents:

  • Standardized sodium hydroxide solution (e.g., 0.5 M)

  • Standardized hydrochloric acid solution (e.g., 0.5 M)

  • Ethanol (neutral)

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Saponification:

    • Accurately weigh the this compound sample into a flask.

    • Add a known excess of standardized sodium hydroxide solution and ethanol.

    • Heat the mixture under reflux for a specified time (e.g., 1 hour) to ensure complete saponification.

  • Titration:

    • Cool the solution and add a few drops of phenolphthalein indicator.

    • Titrate the excess sodium hydroxide with the standardized hydrochloric acid solution until the pink color disappears.

  • Blank Determination: Perform a blank titration without the sample to determine the initial amount of sodium hydroxide.

  • Calculation: The amount of sodium hydroxide consumed in the saponification reaction is determined by the difference between the blank and the sample titrations. The purity of this compound is then calculated based on its molecular weight and the stoichiometry of the reaction (1 mole of this compound reacts with 2 moles of NaOH).

Visualizing the Analytical Workflow

To better understand the logical flow of the purity determination process, the following diagrams are provided.

Purity_Determination_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Sample Reception Preparation Sample & Standard Preparation Sample->Preparation Standard Reference Standard Standard->Preparation Method Analytical Method (HPLC, GC, UV-Vis, Titration) Preparation->Method Data Data Acquisition Method->Data Processing Data Processing Data->Processing Calculation Purity Calculation Processing->Calculation Report Final Report Calculation->Report

Caption: General workflow for the purity determination of this compound.

Method_Selection_Logic start Purity Analysis Required q1 Need to separate and quantify impurities? start->q1 q2 Are impurities volatile? q1->q2 No hplc Use HPLC q1->hplc Yes gc Use GC q2->gc Yes hydrolysis_methods Consider Hydrolysis-based Methods (UV-Vis or Titration) q2->hydrolysis_methods No q3 High sample throughput and low cost needed? uv_vis Use UV-Vis (post-hydrolysis) q3->uv_vis Yes titration Use Titrimetry (post-saponification) q3->titration No (Higher Precision Needed) hydrolysis_methods->q3

Caption: Decision tree for selecting an analytical method for this compound purity.

References

Spectroscopic Fingerprints: A Comparative Guide to Differentiating Hydroquinone and Hydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of closely related compounds is a critical aspect of quality control, reaction monitoring, and metabolite identification. This guide provides a comprehensive comparison of the spectroscopic properties of hydroquinone (B1673460) and its acetylated derivative, hydroquinone diacetate, using data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols and data are presented to facilitate clear and objective differentiation.

The core chemical distinction between hydroquinone and this compound lies in the functional groups attached to the aromatic ring. Hydroquinone possesses two hydroxyl (-OH) groups, while in this compound, these are converted to acetate (B1210297) (-OCOCH₃) esters. This seemingly subtle change leads to significant and readily identifiable differences in their respective spectra.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques, highlighting the diagnostic features for each compound.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Hydroquinone ~8.6Singlet (broad)-OH (hydroxyl protons)[1]
~6.6SingletAr-H (aromatic protons)
This compound ~7.1SingletAr-H (aromatic protons)
~2.29Singlet-COCH₃ (acetyl protons)[1]

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
Hydroquinone ~151.65C-OH (aromatic carbons bonded to hydroxyl)[2]
~119.08C-H (aromatic carbons bonded to hydrogen)[2]
This compound ~169.0C=O (carbonyl carbon of acetate)
~148.0C-O (aromatic carbons bonded to oxygen)
~122.0C-H (aromatic carbons bonded to hydrogen)
~21.0-CH₃ (methyl carbon of acetate)

Table 3: IR Spectral Data

CompoundWavenumber (cm⁻¹)Assignment
Hydroquinone 3400-3200 (broad)O-H stretch (hydroxyl group)
~1240C-O stretch
This compound 3100-3000C-H stretch (aromatic)
~1750C=O stretch (ester carbonyl)
~1200C-O stretch (ester)

Table 4: UV-Vis Spectral Data

Compoundλmax (nm)Solvent
Hydroquinone ~292Aqueous solution[3]
This compound ~268Not specified

Table 5: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
Hydroquinone 110.11110 (M+), 81, 53
This compound 194.19[4]194 (M+), 152, 110, 43

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples of hydroquinone and this compound were dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃). ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples of hydroquinone and this compound were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the transmission mode over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a UV-Vis spectrophotometer. Dilute solutions of hydroquinone and this compound were prepared in a transparent solvent, such as ethanol (B145695) or water. The absorbance was measured over a wavelength range of 200-400 nm.

Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The samples were introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions were recorded.

Logical Workflow for Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of hydroquinone and this compound.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 IR Analysis cluster_2 NMR Analysis cluster_3 MS Analysis Sample Unknown Sample (Hydroquinone or this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS OH_peak Broad O-H stretch (~3300 cm⁻¹)? IR->OH_peak OH_proton ¹H: -OH proton peak (~8.6 ppm)? NMR->OH_proton Mol_ion_110 Molecular Ion at m/z 110? MS->Mol_ion_110 CO_peak Strong C=O stretch (~1750 cm⁻¹)? OH_peak->CO_peak No Hydroquinone Identified as Hydroquinone OH_peak->Hydroquinone Yes Diacetate Identified as This compound CO_peak->Diacetate Yes Acetyl_proton ¹H: Acetyl proton peak (~2.3 ppm)? OH_proton->Acetyl_proton No OH_proton->Hydroquinone Yes Acetyl_proton->Diacetate Yes Mol_ion_194 Molecular Ion at m/z 194? Mol_ion_110->Mol_ion_194 No Mol_ion_110->Hydroquinone Yes Mol_ion_194->Diacetate Yes

Caption: Workflow for spectroscopic differentiation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide definitive and complementary data for the unambiguous differentiation of hydroquinone and this compound. The presence or absence of characteristic hydroxyl and acetyl functional group signals serves as a rapid and reliable method for identification. This guide provides the necessary data and protocols to assist researchers in making accurate structural assignments.

References

"evaluating the performance of hydroquinone diacetate in polyester synthesis compared to other diols"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of hydroquinone (B1673460) diacetate with other common diols in the synthesis of polyesters, supported by experimental data and detailed protocols.

The selection of a diol monomer is a critical determinant of the final properties of a polyester (B1180765). This guide provides a comparative evaluation of hydroquinone diacetate (HQDA) against two other widely used diols—the aliphatic 1,4-butanediol (B3395766) and the aromatic bisphenol A—in the context of polyester synthesis with terephthalic acid. This comparison aims to furnish researchers and professionals in materials science and drug development with the necessary data to make informed decisions in polymer design and application.

Performance Comparison of Diols in Polyester Synthesis

The structural differences between this compound, 1,4-butanediol, and bisphenol A impart distinct characteristics to the resulting polyesters. Polyesters synthesized from the rigid, aromatic structure of this compound are known for their high thermal stability and potential to form liquid crystalline phases. In contrast, 1,4-butanediol, a flexible aliphatic diol, typically yields semi-crystalline polymers with good mechanical properties. Bisphenol A, with its bulky aromatic structure, contributes to amorphous polyesters with high glass transition temperatures.

To facilitate a direct comparison, the following table summarizes key performance indicators for polyesters synthesized from each diol with terephthalic acid. It is important to note that the properties of polymers are highly dependent on the synthesis method and processing conditions; therefore, the data presented here is a representative compilation from various sources.

DiolPolyester NameSynthesis MethodMolecular Weight (Mw, g/mol )Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Strength (MPa)
This compound Poly(hydroquinone terephthalate)Melt PolycondensationHigh (Qualitative)~110 - 115[1]> 400[1]High (Qualitative)
1,4-Butanediol Poly(butylene terephthalate) (PBT)Melt Polycondensation4,000 - 12,000[2]30 - 50[3]223[4]High
Bisphenol A Poly(bisphenol A terephthalate)Interfacial Polycondensation7,362 - 44,413~170[5]Amorphous52.6 - 59.9

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of polyesters. Below are representative procedures for the synthesis of polyesters from this compound, 1,4-butanediol, and bisphenol A.

Synthesis of Poly(hydroquinone terephthalate) via Melt Polycondensation

This protocol describes a typical melt polycondensation reaction for the synthesis of poly(hydroquinone terephthalate).

Materials:

  • This compound (HQDA)

  • Terephthalic acid (TPA)

  • Catalyst (e.g., zinc acetate (B1210297) or sodium acetate)[6][7]

  • High-boiling point solvent (for purification, e.g., N-methyl-2-pyrrolidone)

  • Methanol (B129727) (for precipitation)

Procedure:

  • Equimolar amounts of this compound and terephthalic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • A catalytic amount of zinc acetate (e.g., 0.1 mol%) is added to the mixture.

  • The reactor is purged with nitrogen to create an inert atmosphere.

  • The temperature is gradually raised to the melting point of the monomers to form a homogenous melt.

  • The temperature is then further increased to the desired reaction temperature (e.g., 250-280 °C) to initiate the polycondensation reaction.[6]

  • Acetic acid, the byproduct of the reaction, is continuously removed by distillation under a nitrogen stream.

  • The reaction is allowed to proceed for a specified time, during which the viscosity of the melt increases.

  • To achieve a high molecular weight polymer, the later stages of the reaction are often carried out under a high vacuum to facilitate the removal of the remaining acetic acid.

  • After the reaction is complete, the polymer melt is cooled to room temperature.

  • The solid polymer is then dissolved in a suitable high-boiling point solvent and precipitated in a non-solvent like methanol to purify it.

  • The purified polymer is filtered and dried in a vacuum oven.

Synthesis of Poly(butylene terephthalate) (PBT) via Melt Polycondensation

The following is a general procedure for the laboratory-scale synthesis of PBT.

Materials:

  • 1,4-Butanediol

  • Dimethyl terephthalate (B1205515) (DMT) or Terephthalic acid (TPA)

  • Transesterification catalyst (if using DMT, e.g., titanium tetrabutoxide)

  • Polycondensation catalyst (e.g., antimony trioxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • A molar excess of 1,4-butanediol and dimethyl terephthalate (or terephthalic acid) are charged into a reactor.[8]

  • The appropriate catalysts are added.

  • The mixture is heated under a nitrogen atmosphere to initiate the transesterification (with DMT) or esterification (with TPA) reaction, typically at temperatures between 150-220°C. Methanol or water is distilled off as a byproduct.

  • After the initial stage, the temperature is raised to 240-260°C, and a vacuum is applied.

  • The polycondensation stage proceeds under high vacuum to remove excess 1,4-butanediol and increase the molecular weight of the polymer.

  • The reaction is monitored by the viscosity of the melt.

  • Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized.

Synthesis of Poly(bisphenol A terephthalate) via Interfacial Polycondensation

This method is suitable for synthesizing high molecular weight polyesters at lower temperatures.

Materials:

  • Bisphenol A

  • Terephthaloyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (or another suitable organic solvent)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized water

  • Methanol (for precipitation)

Procedure:

  • An aqueous solution of bisphenol A and sodium hydroxide is prepared. A phase-transfer catalyst can be added to this aqueous phase.

  • A solution of terephthaloyl chloride in a water-immiscible organic solvent, such as dichloromethane, is prepared separately.[9]

  • The two solutions are combined in a reactor and stirred vigorously to create a large interfacial area.

  • The polymerization reaction occurs rapidly at the interface of the two immiscible liquids.

  • After the reaction is complete, the stirring is stopped, and the two phases are allowed to separate.

  • The organic phase, containing the dissolved polymer, is separated.

  • The polymer is precipitated by pouring the organic solution into a non-solvent like methanol.

  • The precipitated polymer is then filtered, washed thoroughly with water and methanol to remove any unreacted monomers and salts, and dried under vacuum.

Visualization of Polyester Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyesters, applicable to all the diols discussed.

Polyester_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers Monomers (Diol + Diacid/Diacyl Chloride) Polymerization Polymerization (Melt or Interfacial) Monomers->Polymerization Catalyst, Heat/Stirring Purification Purification (Precipitation & Washing) Polymerization->Purification Crude Polymer Polymer Purified Polyester Purification->Polymer Dried Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing (Tensile, etc.) Polymer->Mechanical MolecularWeight Molecular Weight (GPC/SEC) Polymer->MolecularWeight

General workflow for polyester synthesis and characterization.

This guide provides a foundational comparison of this compound with other diols in polyester synthesis. The choice of diol will ultimately depend on the specific performance requirements of the final application, including thermal resistance, mechanical strength, and processability. The provided experimental protocols offer a starting point for laboratory-scale synthesis and further investigation into these versatile polymers.

References

A Comparative Guide: HPLC and GC-MS Analysis of Hydroquinone Diacetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hydroquinone (B1673460) diacetate, a key intermediate in various chemical and pharmaceutical applications, requires robust analytical methods to monitor reaction progress, identify impurities, and ensure product quality. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of hydroquinone diacetate reaction mixtures. We present detailed experimental protocols, comparative data, and a visual workflow to aid in selecting the most suitable method for your specific needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized analytes that are thermally stable.
Derivatization Generally not required.Often necessary for polar compounds like hydroquinone to increase volatility and thermal stability.
Instrumentation HPLC system with a UV or Photodiode Array (PDA) detector.GC system coupled to a Mass Spectrometer.
Primary Use Quantitative analysis of starting materials, intermediates, and products.Qualitative identification of components and quantification of volatile compounds.
Strengths - Excellent for quantifying non-volatile compounds.- Direct analysis of the reaction mixture is often possible.- Robust and reproducible for routine analysis.- High sensitivity and specificity for compound identification.- Can identify unknown impurities through mass spectral libraries.
Limitations - Lower resolution for complex mixtures compared to capillary GC.- Peak identification is based on retention time, which can be ambiguous without a mass spectrometer.- Derivatization adds complexity and potential for sample loss.- Not suitable for thermally unstable compounds.

Analytical Workflow

The general workflow for analyzing a this compound reaction mixture using either HPLC or GC-MS is depicted below. The key difference lies in the sample preparation step, where GC-MS often requires derivatization.

Analytical Workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing Reaction_Mixture This compound Reaction Mixture Sample_Preparation Sample Preparation (Dilution, Filtration) Reaction_Mixture->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Direct Injection GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition_HPLC Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition_HPLC Data_Acquisition_GCMS Data Acquisition (Chromatogram & Mass Spectra) GCMS_Analysis->Data_Acquisition_GCMS Quantification Quantification Data_Acquisition_HPLC->Quantification Identification Identification Data_Acquisition_GCMS->Identification Final_Report Final Report Quantification->Final_Report Identification->Quantification

Validating the Structure of Hydroquinone Diacetate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the structural elucidation of hydroquinone (B1673460) diacetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its precursor, hydroquinone.

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of hydroquinone diacetate and hydroquinone. Detailed experimental protocols are included to assist researchers in obtaining high-quality NMR data for the structural validation of these compounds.

Structural Confirmation through Comparative NMR Data

The acetylation of hydroquinone to form this compound results in distinct and predictable changes in the NMR spectra. These changes provide clear evidence for the successful conversion of the hydroxyl groups to acetate (B1210297) esters.

¹H NMR Spectral Comparison:

The most noticeable difference in the ¹H NMR spectra is the appearance of a singlet corresponding to the acetyl protons in this compound and the disappearance of the hydroxyl proton signal of hydroquinone. The symmetry of this compound results in a single signal for the four aromatic protons, appearing as a singlet.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound Aromatic (4H)7.09s
Acetyl (6H)2.29[1]s
Hydroquinone Aromatic (4H)6.812s
Hydroxyl (2H)8.6 (Varies)[1]br s

¹³C NMR Spectral Comparison:

In the ¹³C NMR spectrum, the key indicators of successful acetylation are the appearance of a carbonyl carbon signal from the acetate groups and a downfield shift of the aromatic carbons directly attached to the oxygen atoms.

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound Carbonyl (C=O)169.2
Aromatic (C-O)148.4
Aromatic (C-H)122.3
Methyl (CH₃)21.0
Hydroquinone Aromatic (C-OH)151.65
Aromatic (C-H)119.08

Experimental Protocols

Materials:

  • Sample (this compound or Hydroquinone)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical pulse sequence is a single 90° pulse.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • The number of scans can be adjusted based on the sample concentration (typically 8-16 scans for a sample of this concentration).

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Use a standard proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (e.g., 128 scans or more).

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.51 ppm).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G cluster_0 Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Validation Start Synthesize Hydroquinone Diacetate from Hydroquinone Purify Purify Product Start->Purify Prep_NMR Prepare NMR Samples (Diacetate and Hydroquinone) Purify->Prep_NMR Acquire_H1 Acquire ¹H NMR Spectra Prep_NMR->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectra Prep_NMR->Acquire_C13 Analyze_H1 Analyze ¹H NMR: - Disappearance of -OH proton - Appearance of -COCH₃ protons - Aromatic proton shifts Acquire_H1->Analyze_H1 Analyze_C13 Analyze ¹³C NMR: - Appearance of C=O carbon - Appearance of CH₃ carbon - Aromatic carbon shifts Acquire_C13->Analyze_C13 Compare Compare Spectra of Product and Starting Material Analyze_H1->Compare Analyze_C13->Compare Validate Confirm Structure of This compound Compare->Validate

Caption: Workflow for the structural validation of this compound via NMR.

References

"assessing the antioxidant properties of hydroquinone diacetate versus other hydroquinone derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antioxidant properties of hydroquinone (B1673460) diacetate versus other hydroquinone derivatives. The information presented is based on available experimental data from in vitro studies.

Introduction to Hydroquinone and its Antioxidant Potential

Hydroquinone is a phenolic compound known for its antioxidant properties, which are primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals.[1] This reactivity is due to the presence of two hydroxyl (-OH) groups on the benzene (B151609) ring in the para position, which can be readily oxidized to form a stable p-benzoquinone.[2][3] The antioxidant capacity of hydroquinone derivatives is a subject of ongoing research, as modifications to the parent structure can significantly influence their efficacy and biological activity.

Comparative Analysis of Antioxidant Activity

Direct comparative studies on the antioxidant activity of hydroquinone diacetate are limited in the available scientific literature. However, the antioxidant potential of hydroquinone and its other derivatives has been more extensively studied. The presence of free hydroxyl groups is crucial for the radical scavenging activity of phenolic compounds. In this compound, these hydroxyl groups are converted to ester groups. This chemical modification is expected to significantly reduce its direct antioxidant capacity in assays such as DPPH and ABTS, which rely on hydrogen atom or electron donation. The antioxidant effect of this compound might be more prominent in biological systems where it can be hydrolyzed back to hydroquinone.

The following table summarizes the available quantitative data on the antioxidant activity of hydroquinone and some of its derivatives from various in vitro assays.

Table 1: Comparative Antioxidant Activity of Hydroquinone Derivatives

CompoundAssayIC50 / SC50 Value (µM)Reference CompoundIC50 / SC50 Value (µM)
HydroquinoneDPPH31.96Ascorbic Acid39.48
HydroquinoneDPPH10.96 µg/mL*Ascorbic AcidNot specified in study
Hydroquinone Glucoside (Arbutin)DPPH> 100Hydroquinone31.96
Hydroquinone Glucoside (Arbutin)ABTS0.31Hydroquinone4.57
Prenylated HydroquinonesDPPH93-97% scavenging at 230 µMα-tocopherol95% scavenging at 230 µM
Cinnamic Acid Hydroquinone EsterTyrosinase Inhibition0.18 - 24.70Hydroquinone22.78

*Note: Direct conversion of µg/mL to µM requires the molecular weight of the specific derivative, which was not provided in the source. This value is included for relative comparison within its study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may be subject to minor modifications based on specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Test compounds (Hydroquinone derivatives)

  • Reference antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container at 4°C.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and reference antioxidant in methanol at various concentrations.

  • Assay: In a 96-well plate, add 100 µL of each concentration of the test compound or reference. Add 100 µL of the DPPH solution to each well. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials and Reagents:

  • ABTS

  • Potassium persulfate

  • Ethanol or water

  • Test compounds

  • Reference antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay: In a 96-well plate, add 10 µL of each concentration of the test compound or reference. Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.[5][6]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is measured spectrophotometrically.

Materials and Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader (absorbance at 593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay: In a 96-well plate, add 10 µL of the test compound or ferrous sulfate standards. Add 190 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using the ferrous sulfate solutions. The FRAP value of the sample is expressed as ferrous iron equivalents (e.g., µM Fe²⁺/mg of compound).[7][8]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in assessing and mediating antioxidant effects, the following diagrams are provided.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis HQ_Diacetate This compound DPPH DPPH Assay HQ_Diacetate->DPPH ABTS ABTS Assay HQ_Diacetate->ABTS FRAP FRAP Assay HQ_Diacetate->FRAP Other_HQ Other Hydroquinone Derivatives Other_HQ->DPPH Other_HQ->ABTS Other_HQ->FRAP Standards Standard Antioxidants (e.g., Trolox, Ascorbic Acid) Standards->DPPH Standards->ABTS Standards->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance IC50 Calculate IC50 / TEAC Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for comparing antioxidant properties.

G cluster_stress Cellular Environment cluster_pathway Nrf2 Signaling Pathway cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces Hydroquinones Hydroquinones Hydroquinones->Keap1_Nrf2 activates Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation leads to Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_Expression Gene Expression ARE->Gene_Expression activates Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) Gene_Expression->Antioxidant_Enzymes upregulates Protection Cellular Protection Antioxidant_Enzymes->Protection Protection->Oxidative_Stress combats

References

Safety Operating Guide

Navigating the Safe Disposal of Hydroquinone Diacetate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the proper handling and disposal of hydroquinone (B1673460) diacetate, ensuring laboratory safety and environmental responsibility.

Hydroquinone diacetate, a common intermediate in organic and medicinal chemistry, requires meticulous disposal procedures due to its potential environmental impact and irritant properties.[1][2] Adherence to established safety protocols and regulatory requirements is paramount to protect both laboratory personnel and the surrounding ecosystem. This guide provides essential, step-by-step instructions for the safe management of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Quantitative Data Summary

Data PointValue (for Hydroquinone)Source
EPA Reportable Quantity (RQ)100 lbs (45.4 kg)[3]
OSHA Permissible Exposure Limit (PEL) - 8-hour TWA2 mg/m³[4]
Aquatic Toxicity (Rainbow Trout, 96 Hr LC50)0.097 mg/L[3]
Aquatic Toxicity (Fathead Minnow, 96 Hr LC50)0.1 - 0.18 mg/L[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that ensures the safety of laboratory personnel and minimizes environmental contamination. The following protocol outlines the necessary steps for managing both solid and liquid waste containing this chemical.

Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes unused product, contaminated labware (e.g., weighing boats, filter paper), reaction residues, and solutions.

  • Segregate this compound waste from all other waste streams, including non-hazardous trash and other chemical waste, unless explicitly permitted by your institution's waste management plan.

Solid Waste Disposal
  • Container Selection: Place all solid this compound waste and contaminated disposable materials into a clearly labeled, sealable, and chemically resistant waste container.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound."

Liquid Waste Disposal
  • Container Selection: Collect all solutions containing this compound in a sealed, leak-proof, and chemically compatible container.

  • Labeling: The container must be prominently labeled as "Hazardous Waste" and include the chemical name "this compound" along with the approximate concentration and a list of all solvents present.

Storage and Collection
  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Contact EHS: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all required waste disposal forms and documentation as mandated by your institution and the disposal company.

Decontamination
  • Work Area: Thoroughly decontaminate the work area where this compound was handled using an appropriate cleaning agent. Collect all cleaning materials as hazardous waste.

  • Reusable Equipment: Decontaminate any reusable equipment, such as glassware, according to your laboratory's standard operating procedures for hazardous materials.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal GenerateWaste Generate Hydroquinone Diacetate Waste IsSolid Solid Waste? GenerateWaste->IsSolid SegregateSolid Segregate Solid Waste IsSolid->SegregateSolid Yes SegregateLiquid Segregate Liquid Waste IsSolid->SegregateLiquid No ContainerSolid Use Labeled, Sealable, Chemically Resistant Container SegregateSolid->ContainerSolid ContainerLiquid Use Labeled, Leak-Proof, Chemically Compatible Container SegregateLiquid->ContainerLiquid LabelSolid Label: 'Hazardous Waste This compound' ContainerSolid->LabelSolid LabelLiquid Label: 'Hazardous Waste This compound (with concentration & solvents)' ContainerLiquid->LabelLiquid Store Store in Designated Secure Area with Secondary Containment LabelSolid->Store LabelLiquid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Document Complete Waste Disposal Forms ContactEHS->Document Decontaminate Decontaminate Work Area & Equipment Document->Decontaminate

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Accidental Release

In the event of an accidental spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (Solid):

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • PPE: Don appropriate PPE, including a respirator if necessary.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or diatomaceous earth, to prevent the generation of dust.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect all cleaning materials as hazardous waste.[1]

Small Spills (Liquid):

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure proper ventilation.

  • PPE: Wear appropriate PPE.

  • Absorption: Absorb the spill with an inert, finely-powdered, liquid-binding material.[1]

  • Collection: Transfer the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a decontaminating solution and dispose of all cleaning materials as hazardous waste.[1]

For large spills, evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment. Always prioritize safety and consult your institution's specific guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hydroquinone Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Hydroquinone (B1673460) diacetate (CAS No. 1205-91-0). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hydroquinone diacetate is classified as a skin and eye irritant.[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure. This guide will provide detailed, step-by-step instructions for safe operations and disposal.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE for routine handling.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended)Prevents skin contact and irritation.[1][2] Nitrile gloves are a good option for incidental contact.
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and dust.[1][2]
Body Protection Laboratory coat or impervious clothingProtects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or when dust generation is likely.Minimizes inhalation of dust or aerosols.

Glove Selection Guide for Hydroquinone Handling

The selection of appropriate glove material is critical for preventing skin exposure. The following table, based on chemical resistance testing for hydroquinone, provides guidance on glove selection. "Breakthrough Time" refers to the time it takes for the chemical to penetrate the glove material.

Glove MaterialBreakthrough Time (minutes)Permeation RateDegradation RatingRecommendation
Natural Rubber >480ExcellentNot RatedExcellent
Neoprene >480ExcellentNot RatedExcellent
Nitrile >480ExcellentNot RatedExcellent
Butyl Rubber >480ExcellentNot RatedExcellent

Data is based on tests with saturated hydroquinone solution.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory when working with this compound:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[1]

    • Confirm all necessary PPE is available and in good condition.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to avoid dust formation.[1]

    • Don all required PPE as specified in the table above.

    • When weighing the solid, use a balance with a draft shield to minimize dust dispersal.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Properly remove and dispose of gloves and any other contaminated disposable materials as hazardous waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the designated safety officer.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Contain (if safe to do so): For small spills, and only if you are trained and have the appropriate PPE and spill kit, you may proceed with cleanup.

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][4] Do not use combustible materials like paper towels to absorb the initial spill.[4]

    • Sweep up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with a detergent solution and water.[5] All cleaning materials should be disposed of as hazardous waste.

  • Report: Complete an incident report detailing the spill and the cleanup procedure.

Disposal Plan: A Step-by-Step Guide

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[1][6]

  • Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization:

    • Solid Waste: Place contaminated items such as gloves, absorbent pads, and weighing papers into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

    • Complete all required waste disposal documentation.

Visualizing the PPE Selection Process

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Plan to handle This compound assess_hazards Consult Safety Data Sheet (SDS) - Skin Irritant - Eye Irritant start->assess_hazards assess_procedure Review Experimental Protocol - Small or large quantity? - Solid or solution? - Potential for dust/aerosol? assess_hazards->assess_procedure hand_protection Hand Protection: Select chemical-resistant gloves (e.g., Nitrile) assess_procedure->hand_protection eye_protection Eye Protection: Wear safety goggles with side-shields assess_procedure->eye_protection body_protection Body Protection: Wear a lab coat assess_procedure->body_protection respiratory_protection Respiratory Protection: Work in a fume hood. Consider respirator for large quantities. assess_procedure->respiratory_protection ppe_check Verify PPE is available and in good condition hand_protection->ppe_check eye_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check proceed Proceed with Experiment ppe_check->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroquinone diacetate
Reactant of Route 2
Reactant of Route 2
Hydroquinone diacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。